Product packaging for AICAR diphosphate, sodium salt(Cat. No.:CAS No. 102185-54-6)

AICAR diphosphate, sodium salt

Cat. No.: B1166075
CAS No.: 102185-54-6
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Description

AICAR diphosphate, sodium salt (CAS 102185-54-6) is a phosphorylated nucleotide analog of significant interest in biochemical and metabolic research. Its core research value lies in its role as a precursor and analog of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP), a key intermediate in the de novo purine biosynthesis pathway . Once metabolized within the cell, it influences crucial energy-sensing pathways. The most extensively studied mechanism of its analog, AICAR, is the activation of AMP-activated protein kinase (AMPK), a central metabolic master switch . Activation of AMPK by AICAR leads to a shift in cellular metabolism, promoting catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes such as lipogenesis and gluconeogenesis . This makes AICAR diphosphate a valuable tool for investigating metabolic disorders, type 2 diabetes, and insulin resistance in experimental models . Furthermore, research indicates that AICAR and its derivatives can exert AMPK-independent effects, including the direct inhibition of DNA binding by transcription factors like NF-κB and STAT3, thereby modulating inflammatory responses . Researchers utilize this compound to explore cellular energy homeostasis, mitochondrial function, and the regulation of ion transport in epithelial cells . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

102185-54-6

Molecular Formula

C9H16N4O11P2

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Aicar Diphosphate Derivatives

Approaches to the Chemical Synthesis of AICAR Diphosphate (B83284)

The chemical synthesis of 5-Aminoimidazole-4-carboxamide (B1664886) Riboside (AICAR) diphosphate derivatives leverages advanced methodologies to install multiple phosphate (B84403) groups onto the AICAR scaffold. These strategies are crucial for developing analogues that can serve as tools in biochemical and pharmacological research.

A key approach for the synthesis of AICAR diphosphate derivatives is the use of solid-phase synthesis. mdpi.comnih.gov This methodology offers significant advantages, including simplified purification and the ability to drive reactions to completion using excess reagents.

The synthesis of a novel AICAR diphosphate derivative has been successfully reported using a solid-phase strategy. mdpi.com The process begins with an N-1-(5-hydroxypentyl)inosine molecule attached to a polystyrene resin via a 2',3'-benzylidene linker. mdpi.comresearchgate.net This solid-supported precursor undergoes a series of reactions, including the degradation of the pyrimidine (B1678525) ring of the inosine (B1671953) moiety, to construct the desired 5-aminoimidazole-4-carboxamide structure. mdpi.com This technique has been previously utilized for the preparation of AICAR 5'-monophosphate (ZMP) and its 4-N-alkyl derivatives. mdpi.comnih.gov The solid-phase approach facilitates the sequential addition of chemical groups and purification at each step, culminating in the desired diphosphate product. mdpi.com

Researchers have focused on creating modified AICAR diphosphate derivatives to explore structure-activity relationships and enhance biological properties. A notable example is a derivative that features two distinct phosphate groups. mdpi.com One phosphate moiety is installed at the canonical 5'-position of the ribose sugar, while a second phosphate group is attached to a 5-hydroxypentyl chain bonded to the 4-N-position of the AICAR base. mdpi.comnih.gov

This dual modification was achieved using the solid-phase methodology previously described. mdpi.com The presence of two phosphate groups in distinct locations on the molecule is a key structural feature designed to facilitate further chemical manipulation, such as intramolecular cyclization. mdpi.com Other synthetic strategies for AICAR derivatives, while not all producing diphosphates, have involved modifying the ribose moiety to create more lipophilic analogues or substituting the 5'-hydroxyl group with fluorine to prevent phosphorylation. nih.govtandfonline.comtandfonline.com

Below is a table summarizing key AICAR derivatives and their synthetic approaches mentioned in the research.

Compound NameModificationSynthetic ApproachKey FeatureReference
AICAR Diphosphate Derivative 5'-phosphate and 4-N-(5-phosphoxypentyl)Solid-Phase SynthesisContains two phosphate groups for cyclization. mdpi.com
A3 (AICAR-triacetate) Acetylation of ribose hydroxyl groupsSolution-Phase SynthesisIncreased lipophilicity. tandfonline.comtandfonline.com
A4 Modification of ribose moietySolid-Phase SynthesisDesigned for different cell permeability and serum stability. tandfonline.comtandfonline.com
5'-F-AICAR 5'-hydroxyl replaced by fluorineMulti-step solution-phase synthesis from 6-chloronebularineCannot be phosphorylated to ZMP. nih.gov

Studies toward Cyclic AICAR Diphosphate Ribose (cADPR) Mimics

The strategic placement of two phosphate groups on the AICAR scaffold serves as a precursor for the synthesis of novel mimics of cyclic ADP-ribose (cADPR). mdpi.com cADPR is an important endogenous second messenger that mobilizes intracellular calcium. researchgate.netnih.govresearchgate.net

The linear AICAR diphosphate derivative, containing phosphates at the 5'-position and on the 4-N-alkyl chain, is designed to undergo intramolecular cyclization. mdpi.com This key step involves the formation of a pyrophosphate bond between the two phosphate groups. mdpi.com The cyclization reaction effectively closes the structure, creating a novel macrocycle. mdpi.com This resulting molecule is an unprecedented mimic of cADPR where the typical adenine (B156593) base is replaced by the 5-aminoimidazole-4-carboxamide moiety and the "northern" ribose is substituted with a flexible hydroxypentyl chain. mdpi.com This synthetic strategy provides a pathway to generate new classes of cADPR analogues by modifying the length and nature of the 4-N-alkyl chain. mdpi.com

The synthesized cyclic AICAR diphosphate analogue is considered a new mimic of cADPR. mdpi.com The primary physiological target of cADPR is the ryanodine receptor (RyR), a major calcium release channel on the sarcoplasmic reticulum that is crucial for cellular calcium signaling. mdpi.comresearchgate.net By mimicking the structure of cADPR, these novel AICAR-based cyclic compounds hold potential as molecular tools for investigating the cADPR/RyR signaling pathway. mdpi.com

These analogues could be used to study the structure-activity relationships of molecules that interact with RyR channels. mdpi.com Given that the parent compound, AICAR, has been shown to directly affect RyR1 channels and reduce calcium leak, these more complex mimics may exhibit unique interactions. ryr1.orgnih.gov By serving as stable and modifiable probes, these cADPR mimics can help elucidate the mechanisms of calcium mobilization and the function of ryanodine receptors in various cell types. mdpi.comresearchgate.net

Cellular Metabolism and Fate of Exogenous Aicar Precursor to Diphosphate/monophosphate

Cellular Uptake Mechanisms of AICAR Riboside

Exogenously supplied AICAR riboside must first traverse the plasma membrane to exert its biological effects. This process is not passive but is mediated by specific protein channels.

As a structural analog of adenosine (B11128), AICAR riboside gains entry into cells by utilizing the same transport systems responsible for nucleoside uptake. nih.govmdpi.com These systems are broadly categorized into two families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). biologists.comfrontiersin.orgnih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. Studies have shown that AICAR uptake can be mediated by ENTs, and inhibitors of these transporters can block the effects of AICAR. nih.gov For instance, in brain slices, the uptake of AICAR was found to be mediated by ENT1. nih.gov The competition between AICAR and adenosine for these transporters can also lead to an increase in extracellular adenosine concentrations. nih.govresearchgate.net

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides against their concentration gradient, a process coupled to the sodium gradient. The high-affinity CNT2 transporter, in particular, has been identified as a key mediator for the cellular uptake of adenosine that leads to the activation of downstream signaling pathways, a mechanism shared by AICAR. biologists.com

The reliance on these transporters means that the cellular uptake of AICAR can be influenced by the presence of other nucleosides, which can compete for the same transport proteins. researchgate.netphysiology.org

Table 1: Key Transporters Involved in AICAR Riboside Uptake
Transporter FamilySpecific TransporterMechanismReference
Equilibrative Nucleoside Transporters (ENTs)ENT1Facilitated diffusion (down a concentration gradient) nih.gov
Concentrative Nucleoside Transporters (CNTs)CNT2Secondary active transport (against a concentration gradient, coupled to Na+) biologists.com

Intracellular Phosphorylation to AICAR Monophosphate (ZMP)

Once inside the cell, AICAR riboside is rapidly converted into its biologically active monophosphorylated form, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR monophosphate), commonly known as ZMP. physiology.org This conversion is a crucial step, as ZMP is the molecule that directly mimics adenosine monophosphate (AMP) and activates key cellular enzymes. nih.govmdpi.com

The phosphorylation of AICAR riboside to ZMP is catalyzed by the enzyme adenosine kinase. nih.govmdpi.comresearchgate.net This enzyme transfers a phosphate (B84403) group from ATP to the 5' position of the ribose sugar of AICAR. The efficiency of this conversion ensures that intracellular concentrations of ZMP can accumulate rapidly following administration of the precursor riboside. nih.gov Studies have confirmed that the biological effects of AICAR are dependent on this phosphorylation step, as inhibiting adenosine kinase prevents the formation of ZMP and abrogates the downstream metabolic consequences. mdpi.com

Formation and Stability of AICAR Diphosphate (B83284) (ZDP)

Following its synthesis, ZMP can be further phosphorylated to form AICAR diphosphate (ZDP) and AICAR triphosphate (ZTP). The presence and significance of ZDP, however, have been debated.

Evidence suggests that AICAR diphosphate (ZDP) is not a primary intermediate in the synthesis of ZTP but is more likely a product of ZTP degradation. mdpi.com The detection of ZDP in cells, such as erythrocytes, may occur as a result of intracellular catabolism of the triphosphate form or as an artifact generated during the chemical extraction process for metabolite analysis. mdpi.com Treatment of various cell lines with AICAR riboside has been shown to result in the accumulation of ZMP, ZDP, and ZTP, indicating that the diphosphate form does exist intracellularly under these conditions. researchgate.net

The synthesis of AICAR triphosphate (ZTP) has been reported to occur directly from ZMP. mdpi.comresearchgate.net One proposed mechanism involves the enzyme PRPP-synthetase. mdpi.com When ZMP accumulates, particularly under conditions where its further metabolism in the purine (B94841) synthesis pathway is stalled, it can be phosphorylated to ZTP. researchgate.net

Enzymatic cascade systems have been developed to synthesize these phosphorylated derivatives in vitro. One such system utilized a combination of adenine (B156593) phosphoribosyltransferase (EcAPT) and a polyphosphate kinase (MrPPK) to produce ZTP from AICAR. nih.gov Notably, in this cascade, ZDP was formed as a significant side product, supporting the idea that ZTP is susceptible to degradation or incomplete phosphorylation, leading to the formation of the diphosphate version. nih.gov

Table 2: Intracellular Fate of AICAR Riboside
ProcessPrecursorProductKey Enzyme/MechanismReference
UptakeExtracellular AICAR RibosideIntracellular AICAR RibosideAdenosine Transporters (ENTs, CNTs) nih.govbiologists.comnih.gov
MonophosphorylationAICAR RibosideAICAR Monophosphate (ZMP)Adenosine Kinase mdpi.comresearchgate.net
TriphosphorylationAICAR Monophosphate (ZMP)AICAR Triphosphate (ZTP)PRPP-Synthetase / Polyphosphate Kinases mdpi.comresearchgate.netnih.gov
Degradation/Side-reactionAICAR Triphosphate (ZTP)AICAR Diphosphate (ZDP)Intracellular degradation/dephosphorylation mdpi.comnih.gov

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
AICAR / Acadesine5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside
ZMP5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR 5'-monophosphate)
ZDP5-Aminoimidazole-4-carboxamide ribonucleoside 5'-diphosphate
ZTP5-Aminoimidazole-4-carboxamide ribonucleoside 5'-triphosphate
AMPAdenosine monophosphate
ATPAdenosine triphosphate
PRPP5-Phosphoribosyl-1-pyrophosphate

Amp Activated Protein Kinase Ampk Dependent Signaling Pathways

Allosteric Activation of AMPK by AICAR Monophosphate (ZMP)

ZMP activates AMPK through a multi-faceted mechanism that mimics the effects of AMP. nih.gov This process involves direct binding to the AMPK complex, which not only causes a direct allosteric activation but also promotes and preserves the essential activating phosphorylation on the kinase's catalytic subunit.

The AMPK enzyme is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. cellsignal.comportlandpress.com The γ subunit contains four specific domains known as cystathionine-β-synthase (CBS) repeats, which function as binding sites for adenine (B156593) nucleotides like AMP, ADP, and ATP. nih.govresearchgate.nettandfonline.comresearchgate.net ZMP, acting as an AMP mimetic, directly binds to these sites on the γ subunit. nih.govnih.govresearchgate.net This binding event is the initial trigger for the subsequent conformational changes and activation of the AMPK complex. Although ZMP is a less potent activator than AMP in cell-free systems, it can accumulate to high intracellular concentrations, leading to robust AMPK activation within cells. nih.govnih.gov

Full activation of AMPK requires the phosphorylation of a specific threonine residue, Thr172, located within the activation loop of the catalytic α subunit. cellsignal.comportlandpress.comresearchgate.net The binding of ZMP to the γ subunit induces a conformational change in the AMPK complex that makes Thr172 more accessible to upstream kinases. nih.gov One of the primary upstream kinases responsible for this phosphorylation is the tumor suppressor liver kinase B1 (LKB1). nih.govcellsignal.comresearchgate.netphysiology.org Studies have demonstrated that LKB1 is essential for the activation of AMPK in response to ZMP (derived from AICAR). researchgate.net Therefore, ZMP binding not only provides direct allosteric activation but also promotes the crucial phosphorylation at Thr172 by kinases like LKB1, leading to a substantial increase in AMPK catalytic activity. nih.govportlandpress.com

Table 1: Key Molecules in AMPK Activation by ZMP

MoleculeRoleMechanism
ZMP (AICAR Monophosphate)AMPK ActivatorBinds to the γ subunit, mimicking AMP.
AMPK γ SubunitRegulatory SubunitContains CBS domains that bind ZMP. nih.govresearchgate.nettandfonline.com
LKB1Upstream KinasePhosphorylates Thr172 on the AMPK α subunit. nih.govresearchgate.net
AMPK α Subunit (Thr172)Catalytic Subunit ResiduePhosphorylation at this site is essential for full AMPK activation. cellsignal.comresearchgate.net

In addition to promoting phosphorylation, the binding of ZMP to the γ subunit also shields the phosphorylated Thr172 (pThr172) from the action of protein phosphatases, such as protein phosphatase 2Cα (PP2Cα). nih.govphysiology.org This protective mechanism inhibits the dephosphorylation of pThr172, thereby prolonging the activated state of the AMPK enzyme. nih.govportlandpress.comphysiology.org This dual action—enhancing phosphorylation while simultaneously preventing dephosphorylation—ensures a sustained and robust activation of AMPK in response to the presence of ZMP. nih.gov

Downstream Signaling Cascades Regulated by AMPK Activation

Once activated, AMPK acts as a master metabolic switch, phosphorylating a multitude of downstream targets to restore cellular energy balance. tandfonline.com It achieves this by inhibiting ATP-consuming anabolic pathways, such as protein synthesis, and activating ATP-producing catabolic processes.

A primary downstream target of AMPK is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. tandfonline.comportlandpress.com AMPK directly inhibits mTORC1 signaling through at least two well-established mechanisms:

Phosphorylation of TSC2: AMPK phosphorylates the tuberous sclerosis complex 2 (TSC2), which enhances its activity. nih.govyoutube.com Activated TSC2 then functions to inactivate a small GTPase called Rheb, which is a potent activator of mTORC1. portlandpress.com

Phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor (regulatory-associated protein of mTOR), a key component of the mTORC1 complex. nih.govyoutube.com This phosphorylation event directly inhibits mTORC1 activity. nih.gov

By inhibiting mTORC1, activated AMPK effectively suppresses global protein synthesis, a highly energy-intensive process, thereby conserving cellular ATP. nih.govmdpi.com This inhibition is a critical part of the cellular response to energy stress. portlandpress.com

The inhibition of mTORC1 by AMPK has direct consequences for key downstream effectors that control the initiation of protein translation. physiology.orgnih.govphysiology.org Two of the most critical mTORC1 substrates are p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1). tandfonline.com

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from assembling the translation initiation complex. mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, thereby allowing protein synthesis to proceed. physiology.org AMPK-mediated inhibition of mTORC1 prevents the hyperphosphorylation of 4E-BP1. physiology.orgnih.gov As a result, 4E-BP1 remains active in its hypophosphorylated state, where it sequesters eIF4E and blocks the initiation of cap-dependent translation. physiology.orgnih.gov

Therefore, the activation of AMPK by ZMP leads to a coordinated shutdown of the protein synthesis machinery through the inhibition of mTORC1 and the subsequent modulation of its key downstream targets, S6K1 and 4E-BP1. physiology.orgnih.govdntb.gov.ua

Table 2: Downstream Effects of AMPK Activation on Protein Synthesis

TargetEffect of AMPK ActivationUltimate Outcome
mTORC1Inhibition (via TSC2 and Raptor phosphorylation). nih.govyoutube.comReduced signaling for cell growth and proliferation.
p70 S6 Kinase 1 (S6K1)Decreased phosphorylation and activity. physiology.orgnih.govInhibition of ribosome biogenesis and protein translation.
4E-BP1Remains in an active, hypophosphorylated state. physiology.orgnih.govSequestration of eIF4E, blocking translation initiation.

Regulation of Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Pathway

AICAR, a widely utilized pharmacological agent for activating AMP-activated protein kinase (AMPK), has been shown to regulate glycogen synthase activity and LDL receptor expression through the Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 signaling cascade. nih.govnih.gov While AICAR is known to activate AMPK, its downstream signaling effects in the liver are not fully understood. nih.govresearchgate.net In human hepatoma HepG2 cells, AICAR treatment leads to the phosphorylation and deactivation of glycogen synthase kinase-3 alpha/beta (GSK-3α/β) and the subsequent dephosphorylation and activation of glycogen synthase (GS) in a time-dependent manner. nih.gov

The link between AICAR and GSK-3 is not direct; it involves the activation of the Raf-1/MEK/p42/44MAPK/p90RSK signaling pathway. nih.gov Pharmacological inhibition of MEK has been demonstrated to significantly decrease the phosphorylation and deactivation of GSK-3, which in turn reduces the dephosphorylation and activation of GS. nih.gov Further research has shown that silencing the expression of p90RSK, a substrate of p42/44MAPK, diminishes AICAR-dependent GSK-3 phosphorylation, identifying p90RSK as a crucial mediator in this signaling pathway. nih.govresearchgate.net

AICAR treatment has been observed to cause a notable increase in the phosphorylation of both p42/44MAPK and p38MAPK, with a maximal induction of over 10-fold occurring at 3 hours in HepG2 cells. nih.gov This activation of p42/44MAPK is associated with increased phosphorylation of its downstream substrate, p90RSK, and its upstream kinase, MEK. nih.gov Investigations into Raf-1, the kinase that regulates MEK and p42/44MAPK, revealed that AICAR treatment activates Raf-1 kinase activity approximately 3-fold compared to untreated controls. nih.gov The activation of this Raf-1 kinase cascade by AICAR appears to rely on both AMPK-alpha2-dependent and -independent pathways. nih.govresearchgate.net Specifically, suppressing AMPKalpha2 activity, but not AMPKalpha1, partially inhibits AICAR-dependent activation of p42/44MAPK and the subsequent phosphorylation and deactivation of GSK-3. nih.govresearchgate.net This signaling cascade is also responsible for the AICAR-induced expression of the low-density lipoprotein (LDL) receptor. nih.govnih.gov

ComponentEffect of AICAR TreatmentFold Change/ObservationCell Line
Raf-1 KinaseActivation~3-fold increase in activityHepG2
MEKIncreased PhosphorylationObserved increaseHepG2
p42/44MAPKIncreased Phosphorylation>10-fold induction at 3 hoursHepG2
p90RSKIncreased PhosphorylationObserved increaseHepG2
GSK-3α/βPhosphorylation/DeactivationObserved increaseHepG2
Glycogen Synthase (GS)Dephosphorylation/ActivationObserved increaseHepG2

Crosstalk with PI3K/AKT Signaling

Significant crosstalk exists between the AMPK signaling pathway, often activated by AICAR, and the PI3K/Akt/mTOR cellular survival axis, with the nature of this interaction being dependent on the genetic background of the cell type. nih.gov In studies involving different human breast cancer cell lines, the activation of AMPK by AICAR demonstrated differential inhibitory effects on Akt phosphorylation. nih.gov

Specifically, a distinct inhibitory effect of AICAR on Akt phosphorylation was observed in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov However, this inhibitory effect was not significant in T47D cells. nih.gov This finding is consistent with other studies, such as in C6 glioma cells, where AICAR was reported to reduce Akt phosphorylation both in vitro and in vivo. nih.gov Conversely, the inhibition of Akt was found to have minimal to no significant inhibitory effects on AMPK phosphorylation across all three breast cancer cell lines studied (MCF-7, MDA-MB-231, and T47D). nih.gov This suggests a directional crosstalk where AMPK activation can negatively regulate the PI3K/Akt pathway in certain cellular contexts, but not necessarily the other way around. nih.gov The involvement of both AMPK and Akt in controlling metabolic and survival pathways highlights the importance of understanding their interaction in cancer biology. nih.gov

Cell Linep53 StatusEstrogen Receptor (ER) StatusEffect of AICAR (AMPK Activation) on Akt Phosphorylation
MCF-7Wild-typePositiveClear inhibitory effect
MDA-MB-231MutantNegativeClear inhibitory effect
T47DMutantPositiveNot significant

Modulation of HGF/NF-κB/SNARK Axis

Recent studies have elucidated a novel mechanism for AICAR in the context of non-alcoholic fatty liver disease (NAFLD), involving the modulation of the Hepatocyte Growth Factor (HGF)/Nuclear Factor-kappa B (NF-κB)/SNF-related AMPK-related kinase (SNARK) axis. nih.govnih.gov This action appears to be independent of AICAR's well-known role as an AMPK activator. nih.gov

In a high-fat diet (HFD) rat model of NAFLD, administration of AICAR was shown to downregulate the HGF/NF-κB/SNARK pathway. nih.gov HFD-fed rats exhibited significantly higher serum levels of HGF, a key player in inflammatory signaling. nih.gov AICAR treatment significantly reduced these circulating HGF levels. nih.gov HGF is known to stimulate the canonical NF-κB pathway by promoting the degradation of its inhibitor, IκBα. nih.gov The study found that AICAR's modulation of this axis led to improved hepatic steatosis, as well as a reduction in inflammatory cytokines and oxidative stress. nih.gov These findings suggest that AICAR can mitigate NAFLD-associated oxido-inflammatory damage by modulating HGF/NF-κB signaling, thereby regulating metabolic homeostasis through mechanisms that may not be dependent on AMPK activation. nih.gov

Target Molecule/PathwayEffect of High-Fat Diet (HFD)Effect of AICAR Treatment in HFD Model
Serum HGFSignificantly elevatedSignificantly reduced
NF-κB SignalingActivatedDownregulated
SNARK-Downregulated
Hepatic SteatosisInducedImproved
Inflammatory CytokinesIncreasedReduced

Ampk Independent Molecular Mechanisms of Action

Direct Modulation of Transcription Machinery

AICAR diphosphate (B83284), through its monophosphate form ZMP, can directly influence gene expression by modulating the activity of transcription machinery, independent of AMPK activation. In human macrophages, AICAR has been shown to potently suppress the expression of inflammatory genes induced by lipopolysaccharide (LPS). nih.gov This effect occurs without interfering with the activation of cytosolic signaling cascades or the nuclear translocation of nuclear factor-κB (NF-κB). nih.gov Instead, AICAR prevents the recruitment of both NF-κB and RNA polymerase II to the promoters of their target genes. nih.gov

Furthermore, this inhibitory action extends to other transcription factors. The compound was found to inhibit the DNA binding of both NF-κB and Signal Transducer and Activator of Transcription 3 (STAT3), thereby attenuating inflammatory responses. nih.gov This suggests a direct interference with the transcription factor's ability to bind to its DNA consensus sequence. In yeast, where the AMPK orthologue is not activated by AMP, ZMP has been shown to have direct interactions with transcription factors, highlighting a highly conserved, AMPK-independent regulatory role. nih.gov

Effects on Purine (B94841) and Pyrimidine (B1678525) Synthesis Pathways

AICAR diphosphate's most significant AMPK-independent effects stem from its identity as a natural intermediate in the de novo purine synthesis pathway. nih.govnih.govmdpi.com Exogenous administration of its precursor, AICAR, leads to high intracellular concentrations of the monophosphate form, ZMP, which profoundly disrupts nucleotide homeostasis. nih.gov

AICAR diphosphate exerts profound inhibitory effects on the de novo pyrimidine synthesis pathway, leading to a state of "pyrimidine starvation." nih.gov Metabolomic analyses in various cancer cell lines have consistently shown that treatment with AICAR's precursor leads to a significant increase in the levels of orotate, dihydroorotate, and carbamoylaspartate. nih.govmdpi.com This pattern of metabolite accumulation points to a specific inhibition of the enzyme Uridine Monophosphate (UMP) synthase. nih.govmdpi.com

UMP synthase catalyzes the final steps of UMP synthesis. Its inhibition by AICAR-derived ZMP causes a bottleneck in the pathway, depleting downstream pyrimidine metabolites. nih.gov This pyrimidine depletion has been identified as a key mechanism behind AICAR's anti-proliferative and differentiation-inducing effects in leukemia cells, an effect that can be reversed by the addition of uridine. nih.govnih.gov

AICAR diphosphate significantly alters the levels of key metabolites that link the pentose phosphate (B84403) pathway with nucleotide synthesis. Metabolomic studies have demonstrated that while glucose stimulation normally increases the intracellular concentrations of Glycinamide Ribonucleotide (GAR) and 5-Phosphoribosyl-1-Pyrophosphate (PRPP), treatment with AICAR's precursor substantially blunts this increase. plos.orgnih.govresearchgate.net

PRPP is a critical substrate for both purine and pyrimidine synthesis, and its depletion is a major consequence of AICAR treatment. nih.govresearchgate.net The decrease in PRPP levels has been proposed as a primary reason for the inhibition of UMP synthase and subsequent pyrimidine starvation. nih.govnih.gov GAR is an early intermediate in the purine synthesis pathway, and its reduced level further confirms that AICAR blocks the initial steps of de novo purine synthesis. plos.orgnih.gov

Table 1: Effect of AICAR on Key Metabolites in Nucleotide Synthesis Pathways
MetabolitePathwayObserved Effect of AICAR TreatmentReference
OrotatePyrimidine SynthesisIncrease nih.govnih.gov
DihydroorotatePyrimidine SynthesisIncrease nih.gov
Uridine Monophosphate (UMP)Pyrimidine SynthesisDecrease nih.gov
Phosphoribosyl Pyrophosphate (PRPP)Purine/Pyrimidine SynthesisDecrease nih.govplos.orgnih.gov
Glycinamide Ribonucleotide (GAR)Purine SynthesisDecrease plos.orgnih.gov

Cell Cycle Control Independent of AMPK

AICAR diphosphate exerts significant control over cell cycle progression through mechanisms that are entirely independent of AMPK. In various cancer cell lines, including those genetically engineered to lack AMPK, its precursor AICAR has been shown to inhibit proliferation and induce cell cycle arrest. nih.gov

The specific phase of arrest can vary by cell type. For example, in acute lymphoblastic leukemia (ALL) and multiple myeloma cells, AICAR treatment leads to an arrest in the S phase. nih.gov In glioma cell lines, an AMPK-independent arrest in the G2/M phase has been observed. nih.gov These anti-proliferative effects are strongly linked to the disruption of nucleotide synthesis. The AICAR-induced pyrimidine depletion is known to activate the DNA damage response pathway, specifically through the ATR/Chk1 signaling cascade, which in turn halts cell cycle progression to allow for repair or, alternatively, trigger apoptosis. nih.gov This S-phase arrest can be rescued by the addition of uridine, confirming that the effect is due to pyrimidine starvation rather than AMPK activation. nih.gov

Table 2: AMPK-Independent Effects of AICAR on Cell Cycle
Cell TypeEffectProposed MechanismReference
Acute Lymphoblastic Leukemia (ALL)S Phase ArrestPyrimidine starvation nih.gov
Multiple MyelomaS Phase ArrestPyrimidine starvation, Orotate accumulation nih.gov
Glioma CellsG2/M Phase ArrestAMPK-Independent nih.gov
Myeloid LeukemiaS Phase Arrest & DifferentiationPyrimidine depletion, Chk1 activation nih.gov

Modulation of Mitochondrial Dynamics and Oxidative Metabolism

AICAR diphosphate can modulate mitochondrial function independently of AMPK. Studies in hepatocytes from mice completely lacking AMPK have shown that its precursor, AICAR, still causes an inhibition of mitochondrial oxidative phosphorylation (OXPHOS). nih.govresearchgate.net This demonstrates a clear AMPK-independent mechanism of action on cellular respiration. researchgate.net

The proposed mechanism for this inhibition involves a combination of two effects: the intracellular depletion of inorganic phosphate (Pi) and the accumulation of ZMP. researchgate.net In isolated mitochondria, ZMP was found to directly inhibit the respiratory chain at complex I. researchgate.net Therefore, the observed decrease in oxygen consumption in intact cells is likely a result of both the direct inhibitory effect of ZMP on the electron transport chain and the reduced availability of substrates like inorganic phosphate. researchgate.net While AICAR is known to stimulate mitochondrial biogenesis, this effect is generally considered to be AMPK-dependent; however, its direct inhibition of OXPHOS is a distinct, AMPK-independent phenomenon. researchgate.netnih.gov

Impact on Cell Growth and Apoptosis

Numerous studies have demonstrated that AICAR can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cell types, particularly in cancer cells, through pathways that are independent of AMPK activation. nih.gov This has generated interest in its potential as a therapeutic agent.

In glioma cells, for instance, AICAR has been shown to inhibit proliferation both in laboratory cell cultures (in vitro) and in living organisms (in vivo) through an AMPK-independent mechanism. nih.gov Similarly, AMPK-independent antiproliferative effects have been observed in different types of leukemia cells. nih.gov

The mechanism underlying this AMPK-independent apoptosis can be quite pronounced. In murine embryonic fibroblasts (MEFs) that lack both catalytic isoforms of AMPK, the apoptotic effects of AICAR were even more significant compared to their wild-type counterparts. nih.gov This highlights a robust, alternative pathway for AICAR-induced cell death.

One of the key AMPK-independent mechanisms involves the regulation of purine and pyrimidine metabolism. AICAR's active form, ZMP, is an intermediate in the de novo purine synthesis pathway. An accumulation of ZMP can lead to a "purine starvation" state, which in turn affects pyrimidine synthesis. This disruption of nucleotide metabolism can arrest the cell cycle, typically in the S phase, and trigger apoptosis. nih.gov For example, in multiple myeloma and acute lymphoblastic leukemia (ALL) cell lines, AICAR-induced S phase arrest was found to be independent of AMPK. This effect could be mitigated by the addition of uridine, further supporting the role of pyrimidine starvation in this process. nih.gov

Further research into chronic lymphocytic leukemia (CLL) has shown that AICAR-induced apoptosis is independent of AMPK. nih.gov Studies demonstrated that other AMPK activators, such as phenformin and A-769662, did not induce apoptosis in CLL cells. nih.govnih.gov Moreover, AICAR was effective in inducing apoptosis in B lymphocytes from mice genetically engineered to lack the AMPKα1 subunit. nih.govnih.gov The apoptotic mechanism in CLL cells was found to be mediated by the induction of the mitochondrial pathway, irrespective of the status of the tumor suppressor p53. nih.gov This process is preceded by an increase in the messenger RNA (mRNA) and protein levels of pro-apoptotic proteins from the BH3-only subgroup, specifically BIM and NOXA. nih.gov

Cell TypeObserved EffectAMPK-Independence ConfirmationProposed Mechanism
Glioma CellsInhibition of proliferation (in vitro and in vivo)A-769662 (another AMPK activator) had no effect. nih.govNot specified in the provided results.
Chronic Lymphocytic Leukemia (CLL) CellsInduction of apoptosis. nih.govOther AMPK activators (phenformin, A-769662) failed to induce apoptosis; effective in AMPKα1 knockout mouse B lymphocytes. nih.govnih.govUpregulation of BH3-only proteins BIM and NOXA, leading to mitochondrial pathway of apoptosis. nih.gov
Murine Embryonic Fibroblasts (MEFs)Cell cycle arrest and enhanced apoptosis. nih.govObserved in cells lacking both catalytic isoforms of AMPK. nih.govNot specified in the provided results.
Multiple Myeloma & Acute Lymphoblastic Leukemia (ALL) CellsArrest in S phase of the cell cycle. nih.govEffect is attenuated by uridine addition, pointing to a metabolic mechanism. nih.govInhibition of UMP synthase and subsequent pyrimidine starvation. nih.gov

Regulation of Cellular Energetics and Metabolic Homeostasis

Glucose Metabolism

Activation of AMPK by AICAR profoundly impacts glucose homeostasis by modulating glucose uptake in peripheral tissues, hepatic glucose production, and the storage and breakdown of glycogen. nih.govnih.gov These effects collectively contribute to the regulation of blood glucose levels.

AICAR has been shown to acutely stimulate glucose uptake in skeletal muscle, a process that is independent of insulin (B600854). nih.govresearchgate.net The primary mechanism involves the activation of AMPK, which promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane. researchgate.netphysiology.orgplos.org This increases the capacity of muscle cells to import glucose from the bloodstream. physiology.orgplos.org

Research has demonstrated this effect across various models. In isolated human muscle strips, AICAR increases the uptake of 2-deoxyglucose (2DG). physiology.org Studies in rats show that AICAR administration leads to a significant, fiber-type-specific increase in maximally insulin-stimulated glucose uptake, particularly in muscles with a high content of type IIb fibers. physiology.org This enhancement is associated with a corresponding increase in GLUT-4 protein expression. physiology.org The stimulatory effect of AICAR on glucose uptake is a well-documented outcome of AMPK activation. nih.gov

Table 1: Effect of AICAR on Glucose Uptake in Skeletal Muscle
Study Population/ModelAICAR ConditionOutcome MeasureResult (Increase vs. Basal)Source
Healthy Young MenLow Dose2-Deoxyglucose (2DG) Uptake2.9-fold physiology.org
Healthy Older MenLow Dose2-Deoxyglucose (2DG) Uptake1.8-fold physiology.org
Men with Type 2 DiabetesLow Dose2-Deoxyglucose (2DG) Uptake1.6-fold physiology.org
Rats (Mixed Type II EDL Muscle)Daily InjectionMaximally Insulin-Stimulated Glucose Uptake27.2% physiology.org
Trout Myotubes250 µMGlucose Uptake1.6-fold plos.org

In the liver, AICAR-mediated activation of AMPK plays an inhibitory role in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.govphysiology.orge-dmj.org This action helps to reduce hepatic glucose output, which is often elevated in metabolic disorders. nih.govnih.gov The inhibition occurs through multiple mechanisms, including the downregulation of key gluconeogenic enzymes. physiology.orgnih.gov

Studies in hepatocytes have shown that AICAR can markedly attenuate glucose production. nih.gov This effect is partly mediated by the inhibition of the expression of genes encoding critical enzymes in the gluconeogenic pathway, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govnih.gov Furthermore, the intracellular metabolite of AICAR, ZMP, can directly inhibit fructose-1,6-bisphosphatase (FBP1), another rate-limiting enzyme in gluconeogenesis, in an AMPK-independent manner. mdpi.comportlandpress.com Research in both control and AMPK-deficient hepatocytes has revealed that AICAR strongly inhibits glucose production, indicating that its suppressive effects on gluconeogenesis involve both AMPK-dependent and AMPK-independent pathways. nih.gov

The regulation of glycogen metabolism by AICAR is complex and tissue-specific. In skeletal muscle, acute AMPK activation by AICAR leads to the inhibition of glycogen synthase, the enzyme responsible for glycogen synthesis. physiology.orgdiabetesjournals.org Simultaneously, it can increase the activity of glycogen phosphorylase, promoting glycogenolysis (the breakdown of glycogen). nih.govphysiology.orgnih.gov

Paradoxically, chronic in vivo administration of AICAR has been associated with an increase in muscle glycogen content. nih.govmdpi.com This accumulation is not attributed to direct stimulation of glycogen synthesis but is rather a secondary effect of the enhanced glucose uptake into the muscle cells. nih.govmdpi.com The resulting increase in intracellular glucose-6-phosphate, an allosteric activator of glycogen synthase, can override the direct inhibitory phosphorylation by AMPK. nih.gov

In contrast, studies using human hepatoma (HepG2) cells suggest a different regulatory mechanism in the liver. In these cells, AICAR treatment was found to lead to the dephosphorylation and activation of glycogen synthase. nih.govresearchgate.net This effect is mediated indirectly through a signaling cascade that results in the phosphorylation and deactivation of glycogen synthase kinase-3 (GSK-3). nih.govresearchgate.net

Lipid Metabolism

AICAR significantly influences lipid metabolism by orchestrating a shift away from anabolic processes like fatty acid and cholesterol synthesis and towards catabolic fatty acid oxidation. This metabolic reprogramming is a cornerstone of AMPK's role in maintaining energy homeostasis.

A primary effect of AICAR-induced AMPK activation is the potent inhibition of lipid synthesis in tissues like the liver. nih.govnih.govfao.org AMPK phosphorylates and inactivates two key rate-limiting enzymes: acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis, and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting step in cholesterol synthesis. nih.govnih.gov

In isolated rat hepatocytes, the addition of AICAriboside (the nucleoside precursor to ZMP) leads to a dose-dependent inactivation of both ACC and HMG-CoA reductase. nih.gov This enzymatic inactivation translates to a parallel and near-complete inhibition of both fatty acid and cholesterol synthesis. nih.gov Studies using HepG2 cells have confirmed that AICAR inhibits the synthesis of both cholesterol and triglycerides in a manner similar to other AMPK activators. caldic.comresearchgate.net

Table 2: Inhibition of Hepatic Lipid Synthesis by AICAriboside
SubstrateMetabolic PathwayAICAriboside ConcentrationEffectSource
Lactate/PyruvateFatty Acid Synthesis~100 µMHalf-maximal inhibition nih.gov
Lactate/PyruvateFatty Acid Synthesis500 µMNear-complete inhibition nih.gov
Lactate/PyruvateCholesterol Synthesis~100 µMHalf-maximal inhibition nih.gov
Lactate/PyruvateCholesterol Synthesis500 µMNear-complete inhibition nih.gov

Concurrently with inhibiting lipid synthesis, AICAR promotes the oxidation of fatty acids to generate ATP. nih.govnih.gov The mechanism is directly linked to the inhibition of ACC. physiology.orgresearchgate.net The phosphorylation and inactivation of ACC lead to a decrease in the cellular levels of its product, malonyl-CoA. physiology.orgresearchgate.net Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation. physiology.orgresearchgate.net By reducing malonyl-CoA levels, AMPK activation relieves this inhibition on CPT1, thereby increasing fatty acid transport into the mitochondria and subsequent oxidation. physiology.orgresearchgate.net

Studies in isolated resting rat soleus muscle demonstrated that AICAR simultaneously increases both fatty acid and glucose oxidation, regardless of fatty acid availability. nih.gov This effect is even more pronounced in contracting muscle, where AICAR can further augment the rate of exogenous fatty acid oxidation. nih.gov However, it is noteworthy that some research in rats and cultured hepatocytes has reported that AICAR can also decrease hepatic fatty acid oxidation, suggesting that its effects may vary depending on the specific tissue and metabolic state. e-dmj.org

Table 3: Effect of AICAR on Fatty Acid (FA) Oxidation in Skeletal Muscle
Muscle StateFA AvailabilityResult (Increase vs. Control)Source
RestingLow (0.2 mM)+33% nih.gov
RestingHigh (1.0 mM)+36% nih.gov
ContractingLow (0.2 mM)+71% nih.gov
ContractingHigh (1.0 mM)+46% nih.gov

Regulation of Acetyl-CoA Carboxylase (ACC) Phosphorylation

AICAR diphosphate (B83284), sodium salt, serves as a cell-permeable activator of 5'-AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. ijbs.com Upon cellular uptake, it is converted to its active monophosphate form, ZMP, which mimics the effects of AMP. mdpi.com One of the primary downstream targets of activated AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the biosynthesis of fatty acids.

Activation of AMPK by AICAR leads to the direct phosphorylation of ACC at Ser79. nih.gov This phosphorylation event inhibits the enzymatic activity of ACC, which is responsible for converting acetyl-CoA to malonyl-CoA. researchgate.net Malonyl-CoA is a crucial building block for the synthesis of long-chain fatty acids and also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation.

By phosphorylating and inactivating ACC, AICAR effectively shifts cellular metabolism away from fatty acid synthesis and towards fatty acid oxidation. nih.govnih.gov Studies in various cell types and tissues have confirmed this mechanism. For instance, treatment of HepG2 cells with AICAR resulted in a marked elevation of ACC phosphorylation. nih.gov Similarly, in INS-1 cells, AICAR treatment led to higher basal levels of ACC phosphorylation, which in turn reduced the levels of malonyl-CoA and long-chain CoAs at low glucose concentrations. researchgate.net In animal models, chronic AICAR treatment increased ACC phosphorylation in various fat depots, further substantiating its role in regulating lipid metabolism in vivo. researchgate.net The phosphorylation of ACC2, a specific isoform of ACC, is considered essential for maintaining skeletal muscle lipid and glucose homeostasis. nih.gov

Table 1: Effect of AICAR on ACC Phosphorylation and Related Metabolites in INS-1 Cells Data adapted from a study on INS-1 cells treated with AICAR, followed by glucose stimulation. researchgate.net

ParameterControl (Glucose Stimulated)AICAR Treated (Glucose Stimulated)Outcome of AICAR Treatment
Phospho-ACC Levels DecreasedMarkedly higher than controlIncreased ACC phosphorylation
Total ACC Levels UnchangedUnchangedNo change in total enzyme amount
Malonyl-CoA Levels IncreasedSignificantly lowerInhibition of ACC activity
Palmitoyl-CoA Levels DecreasedSignificantly lower at baselineShift towards fatty acid oxidation

Effects on Glycerolipid and Ceramide Synthesis Pathways

AICAR's influence extends beyond the direct regulation of ACC to broader effects on lipid synthesis, including the pathways for glycerolipids and ceramides. These lipids are not only structural components of membranes but also act as signaling molecules implicated in cellular processes, including insulin resistance and apoptosis.

Research has demonstrated that AICAR can significantly reduce the synthesis of both glycerolipids and ceramides. plos.orgnih.gov In INS-1 cells, metabolomics analysis revealed that AICAR treatment decreased the flux of glucose into the glycerolipid synthesis pathway. nih.gov This was evidenced by a reduction in the levels of diacylglycerol (DAG) and an accumulation of glycerol-3-phosphate. nih.gov This accumulation suggests an inhibition of glycerol-3-phosphate O-acyltransferase (GPAT), an early and rate-limiting enzyme in glycerolipid synthesis, which is a known target of AMPK inhibition. nih.gov

Furthermore, AICAR treatment leads to a substantial decrease in ceramide formation. plos.orgnih.gov This effect is attributed to a reduction in the availability of ceramide precursors, specifically serine and palmitoyl-CoA. nih.gov Studies in skeletal muscle have shown that AICAR inhibits ceramide accumulation by reducing the expression of serine palmitoyltransferase 2 (SPT2), the rate-limiting enzyme in de novo ceramide biosynthesis. nih.govelsevierpure.com This action is dependent on AMPK activation, as the use of an AMPK inhibitor prevented the AICAR-induced reduction in SPT2 and ceramides. elsevierpure.com The ability of AICAR to lower both glycerolipid and ceramide levels may contribute to its protective effects against fatty acid-induced cellular toxicity (lipotoxicity). plos.orgnih.gov

Table 2: Summary of AICAR's Effects on Glycerolipid and Ceramide Synthesis Pathways Findings compiled from metabolomics and molecular studies in cellular models. plos.orgnih.govnih.govnih.gov

PathwayKey Metabolite/EnzymeObserved Effect of AICARReference
Glycerolipid Synthesis Diacylglycerol (DAG)Decreased nih.gov
Glycerol-3-phosphateAccumulated nih.govnih.gov
GPAT (Enzyme)Inhibited (presumed) nih.gov
Ceramide Synthesis CeramidesDecreased plos.orgnih.govnih.gov
Serine (Precursor)Reduced nih.gov
Palmitoyl-CoA (Precursor)Reduced nih.gov
SPT2 (Enzyme)Expression Inhibited nih.govelsevierpure.com

Insulin Sensitivity in Cellular and Animal Models

AICAR has been consistently shown to improve insulin sensitivity in a variety of preclinical models, positioning AMPK activation as a key mechanism for enhancing glucose homeostasis. nih.gov The administration of AICAR has been demonstrated to improve metabolic disturbances and enhance insulin sensitivity in peripheral tissues in several animal models of insulin resistance. nih.gov

In cellular models, AICAR facilitates glucose uptake. biotechpeptides.com This effect is partly mediated by the upregulation and translocation of glucose transporters, such as GLUT4, to the cell surface. physiology.orgnih.gov Studies in mouse skeletal muscle have shown that prior stimulation with AICAR increases the muscle's sensitivity to subsequent insulin stimulation, an effect that is dependent on the presence of active AMPK. nih.govresearchgate.net This enhanced insulin sensitivity is associated with the increased phosphorylation of TBC1D4, a downstream target of both AMPK and insulin signaling pathways that regulates GLUT4 translocation. nih.gov

Table 3: Effects of AICAR on Insulin Sensitivity in Various Models

Model SystemKey FindingsProposed Mechanism(s)Reference
Mouse Skeletal Muscle (ex vivo) Prior AICAR stimulation enhanced insulin-stimulated glucose uptake.AMPK-dependent; increased phosphorylation of TBC1D4. nih.govresearchgate.net
Rat Skeletal Muscle (in vivo) Chronic AICAR administration improved insulin-stimulated glucose transport.Fiber-type specific increase in GLUT-4 content; enhanced PI3-kinase signaling. physiology.orgphysiology.org
Diet-Induced Obese Mice (in vivo) Blocked weight gain; improved glucose tolerance and insulin sensitivity.Reduced lipid accumulation in adipose tissue and liver. nih.gov
High-Fat Diet Fed Rats (in vivo) Reduced muscle ceramide accumulation.Inhibition of ceramide biosynthesis via SPT2 downregulation. nih.gov

Impact on Cell Cycle Progression and Apoptosis in Cellular Models

Induction of Cell Cycle Arrest

AICAR has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. This arrest is a critical mechanism for its antiproliferative effects.

In several cell types, treatment with AICAR leads to an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This arrest prevents cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation. For instance, studies on acute lymphoblastic leukemia (ALL) cells, including CCRF-CEM, NALM6, REH, and SupB15 lines, demonstrated a significant arrest in the G1-phase after treatment. researchgate.net This effect is often linked to the activation of AMPK, which can inhibit the mTORC1 pathway, a key regulator of cell growth and proliferation. nih.gov In LNCaP prostate cancer cells, which have a functional p53, radiation-induced G1 arrest was observed, and AICAR was shown to suppress this arrest, suggesting a potential mechanism for radiosensitization. nih.gov

Table 1: Effect of AICAR on G0/G1 Phase in Different Cell Lines

Cell Line Observation Reference
Various Cancer Cells Increased proportion of cells in G0/G1 phase. nih.gov
Acute Lymphoblastic Leukemia (ALL) Cells Induced cell cycle arrest in G1-phase. researchgate.net
LNCaP Prostate Cancer Cells Suppressed radiation-induced G1 arrest. nih.gov

In contrast to G0/G1 arrest, AICAR has also been observed to induce an S phase arrest in other cellular contexts. nih.gov This effect has been noted in mouse embryonic fibroblasts (MEFs), various cancer cell lines, and leukemia cells. nih.gov For example, in the human cervical cancer cell line CaSki, AICAR treatment led to a significant increase in the percentage of cells in the S phase, accompanied by a decrease in cells in the G1 and G2 phases. nih.gov This S-phase arrest may be attributed to the depletion of nucleotide pools, as AICAR can interfere with de novo purine (B94841) synthesis. researchgate.net In multiple myeloma and ALL cell lines, AICAR-mediated S phase arrest was associated with a decrease in pyrimidine (B1678525) metabolites, an effect that could be lessened by the addition of uridine. nih.gov

Table 2: Effect of AICAR on S Phase in Different Cell Lines

Cell Line Observation Reference
Mouse Embryonic Fibroblasts (MEFs) Observed arrest in S phase. nih.gov
CaSki Cervical Cancer Cells Increased cell population in S phase. nih.gov
U937 Myeloid Leukemia Cells Caused an arrest in S phase. researchgate.net
Multiple Myeloma & ALL Cells Induced an accumulation of cells in the S phase. nih.gov

An arrest in the G2/M phase has also been reported, although less commonly. In glioma cell lines, AICAR was found to induce a G2/M phase arrest independent of AMPK activation. nih.gov In PC3 prostate cancer cells, while AICAR alone did not significantly affect the cell cycle, it was able to reduce radiation-induced G2/M arrest. nih.gov

Table 3: Effect of AICAR on G2/M Phase in Different Cell Lines

Cell Line Observation Reference
Glioma Cell Lines Induced an AMPK-independent arrest in the G2/M phase. nih.gov
PC3 Prostate Cancer Cells Reduced radiation-induced G2/M arrest. nih.gov

Mechanisms of Apoptosis Induction

Beyond its effects on the cell cycle, AICAR is a known inducer of apoptosis, or programmed cell death, in various cancer cells.

AICAR has been demonstrated to induce apoptosis through the mitochondrial pathway. nih.gov This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), which allows the release of pro-apoptotic proteins from the intermembrane space into the cytoplasm. mdpi.com In human osteosarcoma cells (MG63 and KHOS lines), AICAR treatment was shown to inhibit cell growth and induce mitochondrial apoptosis. nih.govnih.gov The mechanism involves the activation of AMPK, which in turn promotes the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) and mitochondrial transcription factor A (TFAM), key regulators of mitochondrial biogenesis and function. nih.govnih.gov In CaSki cervical cancer cells, AICAR-induced apoptosis was confirmed by an increase in Annexin-V staining and the time-dependent activation of caspase-3. nih.gov

In vascular smooth muscle cells (VSMCs), the p53-p21 pathway is implicated in senescence, a state of irreversible cell cycle arrest. iaea.org Activation of AMPK in VSMCs has been shown to elicit senescence, and this process is mediated by the p53-p21 pathway. iaea.org Studies have shown that in senescent VSMCs, protein levels of p53 and p21 are significantly elevated. researchgate.net Treatment with AICAR was found to lower these elevated p53 and p21 levels in senescent cells. researchgate.net While these studies focus on senescence rather than apoptosis, they highlight the connection between AMPK activation by compounds like AICAR and the p53-p21 signaling axis in VSMCs. The tumor suppressor p53 and its downstream target p21 are critical regulators of cell fate, including cell cycle arrest and apoptosis, and their expression can be influenced by cellular stressors and signaling pathways like the one activated by AICAR. iaea.orgnih.gov In other cell types, such as CaSki cells, AICAR stimulation has been shown to directly increase the expression of the tumor suppressor p53, contributing to its pro-apoptotic effects. nih.gov

Effects on B-Cell Chronic Lymphocytic Leukemia Cells

Acadesine (AICAR) has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia (CLL) cells. ashpublications.orgnih.gov This pro-apoptotic effect is significant because it occurs independently of the tumor suppressor p53 and the protein kinase ATM, which are often dysfunctional in CLL and contribute to resistance to conventional chemotherapy. nih.gov The mechanism of AICAR-induced cell death in CLL cells involves the mitochondrial pathway. nih.gov

Research has demonstrated that AICAR's cytotoxic effects are not dependent on the activation of AMP-activated protein kinase (AMPK), a common target of its metabolite ZMP. nih.govresearchgate.net While AICAR does activate AMPK in CLL cells, other AMPK activators failed to induce apoptosis, and AICAR remained effective in cells lacking AMPKα1. nih.gov Instead, the induction of apoptosis is preceded by an increase in the mRNA and protein levels of pro-apoptotic BH3-only proteins, specifically BIM, NOXA, and PUMA. nih.gov Studies using B lymphocytes from mice deficient in Noxa or Bim showed partial protection from AICAR's cytotoxic effects, while cells from double-knockout mice were as resistant to AICAR-induced apoptosis as cells overexpressing the anti-apoptotic protein BCL-2. ashpublications.orgnih.gov These findings highlight the critical role of BH3-only proteins in mediating AICAR's pro-apoptotic activity in CLL cells. nih.gov

The induction of apoptosis by AICAR in CLL cells makes it a compound of interest for therapeutic strategies, particularly for patients with p53-impaired CLL who are resistant to standard treatments. ashpublications.orgnih.gov

Pro-Apoptotic Effects in Osteosarcoma Cells

In human osteosarcoma cell lines, such as MG63 and KHOS, AICAR has been demonstrated to inhibit cell growth and induce mitochondrial apoptosis. nih.govnih.gov This effect is concentration-dependent, with higher concentrations of AICAR leading to a greater reduction in cell viability. nih.govresearchgate.net The induction of apoptosis is confirmed by an increase in the number of apoptotic cells and the cleavage of caspase-9, caspase-3, and PARP. nih.govresearchgate.net

The mechanism underlying these pro-apoptotic effects in osteosarcoma cells is linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govnih.gov AICAR treatment leads to the phosphorylation and activation of AMPK, which in turn increases the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) and mitochondrial transcription factor A (TFAM). nih.govnih.gov This signaling cascade promotes mitochondrial proliferation, which is observed alongside the increase in apoptotic activity. nih.govnih.gov In vivo studies have further supported these findings, showing that AICAR treatment can reduce osteosarcoma tumor growth and increase mitochondrial proliferation and apoptosis in tumor tissues. nih.govnih.gov

These results suggest that the anticancer effects of AICAR in osteosarcoma are mediated through an AMPK-dependent mitochondrial pathway. nih.govnih.gov

Apoptosis in Multiple Myeloma Cells via Pyrimidine Starvation

AICAR induces apoptosis in multiple myeloma (MM) cells through a mechanism distinct from its well-known role as an AMPK activator. nih.govaacrjournals.org Unbiased metabolomics screening has revealed that AICAR's cytotoxic effect in MM cells is due to the inhibition of UMP synthetase (UMPS), a key enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov This inhibition leads to a significant increase in orotate levels and a decrease in UMP levels, effectively causing pyrimidine starvation. nih.gov

The resulting depletion of pyrimidines is critical for DNA synthesis, and its limitation induces DNA replicative stress, a trigger for apoptosis. nih.gov This is supported by the observation that exogenous pyrimidines, such as uridine, can rescue MM cells from AICAR-induced apoptosis, whereas purines cannot. nih.gov The rescue by thymidine add-back further points to the disruption of DNA synthesis as the primary cause of cell death. nih.gov

Importantly, this pro-apoptotic mechanism is independent of AMPK activation and mTORC1 inhibition. nih.gov While AICAR is phosphorylated by adenosine (B11128) kinase, which is necessary for its activity, the subsequent apoptosis is not linked to the energy-sensing functions of AMPK. nih.gov This unique mechanism of inducing pyrimidine starvation identifies the pyrimidine biosynthesis pathway as a potential therapeutic target in multiple myeloma. nih.gov

Retinoblastoma Cell Growth Inhibition and Apoptosis

AICAR has been shown to inhibit the growth of human retinoblastoma cell lines, including Y79, WERI, and RB143, in a time- and dose-dependent manner. nih.gov This growth inhibition is accompanied by the induction of apoptosis and S-phase cell cycle arrest. nih.govplos.org The effects of AICAR on retinoblastoma cells are dependent on its uptake into the cells, as blocking the adenosine transporter with dipyridamole abolishes these effects. nih.gov

The mechanism of action in retinoblastoma cells is partially mediated through the activation of AMP-activated protein kinase (AMPK). nih.gov Once inside the cell, AICAR is converted to ZMP, which activates AMPK. nih.gov This activation leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, as evidenced by decreased phosphorylation of ribosomal protein S6 and 4E-BP1. nih.govplos.org Furthermore, AICAR treatment results in the downregulation of cyclins A and E, which are crucial for S-phase progression. nih.gov

Antiproliferative Effects in Various Cancer Cell Lines

AICAR demonstrates broad antiproliferative activity across a range of cancer cell lines, although the underlying mechanisms can be cell-type specific. nih.govresearchgate.net This inhibitory effect on cancer cell growth is often more pronounced in cancer cells compared to non-cancerous cells. nih.gov The sensitivity to AICAR appears to be higher in cells with a low steady-state ATP content and a high proliferation rate. nih.gov

The antiproliferative effects of AICAR are frequently associated with the induction of cell cycle arrest and apoptosis. researchgate.netnih.gov For instance, in breast cancer cell lines such as MCF-7, MDA-MB-231, and T47D, AICAR elicits clear anti-proliferative effects, although the specific response varies. nih.gov In MCF-7 and MDA-MB-231 cells, the primary response is apoptosis, whereas in T47D cells, a marked cell cycle arrest is observed. nih.gov In prostate cancer cells, AICAR has also been shown to inhibit proliferation. mdpi.com

In the context of acute lymphoblastic leukemia (ALL), AICAR's antiproliferative action is linked to the induction of imbalances in NTP and dNTP pools, which in turn leads to the inhibition of RNA transcription and DNA replication stress. nih.gov This effect was found to be independent of AMPK activation but dependent on p53. nih.gov

The mechanisms contributing to AICAR's anti-growth effects can be categorized into different modes of action depending on the cellular context. These include the stimulation of the mitochondrial apoptotic pathway, with or without compensatory activation of Akt and upregulation of oxidative phosphorylation, or a reduction in Akt phosphorylation. nih.gov

Table 1: Summary of AICAR's Effects on Different Cancer Cell Lines

Cell Line Type Key Effects Mechanism of Action
B-Cell Chronic Lymphocytic Leukemia (CLL) Induces apoptosis ashpublications.orgnih.gov Independent of AMPK and p53; upregulation of BH3-only proteins (BIM, NOXA) nih.gov
Osteosarcoma Inhibits cell growth, induces mitochondrial apoptosis nih.govnih.gov AMPK-dependent pathway activation nih.govnih.gov
Multiple Myeloma Induces apoptosis nih.govaacrjournals.org Inhibition of UMP synthetase leading to pyrimidine starvation; AMPK-independent nih.gov
Retinoblastoma Inhibits cell growth, induces apoptosis and S-phase arrest nih.govplos.org Partial activation of AMPK, inhibition of mTOR pathway, downregulation of cyclins A and E nih.govplos.org
Breast Cancer Antiproliferative effects, apoptosis, cell cycle arrest nih.gov Varies by cell line; involves mitochondrial apoptotic pathway nih.gov
Acute Lymphoblastic Leukemia (ALL) Suppresses cell proliferation nih.gov Induces nucleotide pool imbalances leading to replication stress; p53-dependent nih.gov

Modulation of Gene Expression and Transcriptional Networks

Regulation of Glucose Transporter 4 (GLUT-4) Transcription

The transcriptional regulation of the GLUT-4 gene, which encodes the primary insulin-responsive glucose transporter in muscle and adipose tissue, is a critical component of systemic glucose homeostasis. Activation of AMPK by AICAR has been demonstrated to upregulate GLUT-4 gene expression, representing a key mechanism for enhancing glucose uptake in skeletal muscle. nih.govresearchgate.net

Studies in both rats and mice have shown that administration of AICAR leads to a significant increase in GLUT-4 mRNA levels in skeletal muscle. nih.govfrontiersin.org This effect is fiber-type specific, with pronounced increases observed in red and white quadriceps muscles, while the soleus muscle shows a lesser response. nih.govresearchgate.net The transcriptional nature of this upregulation was confirmed using transgenic mice expressing a reporter gene under the control of the human GLUT-4 promoter. nih.govfrontiersin.org These studies revealed that cis-acting elements responsible for the AICAR-induced transcription are located within the 895 base pairs of the human GLUT-4 promoter region. nih.govresearchgate.netfrontiersin.org

Experimental ModelKey FindingsReference
Rats and MiceA single injection of AICAR increased GLUT-4 mRNA levels, peaking at 13 hours in quadriceps muscles. nih.govfrontiersin.org
Transgenic MiceAICAR increased the expression of a reporter gene driven by the 1,154 bp and 895 bp human GLUT-4 promoter. nih.govresearchgate.net
Transgenic MiceThe transcriptional induction by AICAR was not observed with a shorter 730 bp promoter, indicating necessary response elements are between -895 and -730 bp. nih.govfrontiersin.org

A crucial transcription factor implicated in the AICAR-mediated regulation of GLUT-4 is the Myocyte Enhancer Factor 2 (MEF-2). nih.govphysiology.org The human GLUT-4 promoter contains a conserved MEF-2 binding domain that is necessary for its tissue-specific expression. nih.gov Research has shown that AICAR treatment enhances the binding of MEF-2 to its consensus sequence on the GLUT-4 promoter. nih.govresearchgate.netfrontiersin.org

Nuclear extracts prepared from the muscles of AICAR-treated mice exhibit increased MEF-2 binding activity compared to saline-treated controls. nih.govfrontiersin.org This suggests that AMPK activation leads to a modification or translocation of MEF-2 that enhances its ability to bind DNA and co-activate gene transcription. physiology.org This increased MEF-2 binding activity correlates directly with the observed increase in GLUT-4 gene transcription, positioning MEF-2 as a critical mediator of this metabolic adaptation. nih.govphysiology.org It is postulated that MEF-2 may function cooperatively with other binding domains within the promoter to achieve the full transcriptional response to AMPK activation. nih.gov

Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK) Gene Transcription

In contrast to its stimulatory effect on GLUT-4, AICAR-mediated AMPK activation exerts an inhibitory influence on the transcription of the gene for Phosphoenolpyruvate Carboxykinase (PEPCK). physiology.orgnih.gov PEPCK is a rate-limiting enzyme in hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. By suppressing PEPCK gene expression, AICAR helps to reduce hepatic glucose output. nih.gov

This inhibition is primarily achieved through the suppression of the transcriptional activity of the cAMP-responsive element (CRE) within the PEPCK promoter. researchgate.net AMPK activation by AICAR has been shown to reduce hepatic PEPCK-C expression. researchgate.net The mechanism involves the AMPK-induced phosphorylation of Glycogen Synthase Kinase 3β (GSK3β), which in turn leads to the suppression of the transcriptional activity of the cAMP-Response Element-Binding protein (CREB). researchgate.net Furthermore, another identified transcription factor, AICAR response element binding protein (AREBP), is phosphorylated by AMPK, enabling it to bind to the PEPCK promoter and repress its transcription. nih.gov

Effects on Purine (B94841) and Phosphate (B84403) Regulon Genes

In eukaryotic model systems such as yeast, AICAR (or its intracellular metabolite ZMP) plays a direct role as a signaling molecule that modulates gene expression related to its own metabolic pathways. Specifically, AICAR accumulation positively regulates the expression of genes within the purine biosynthesis and phosphate utilization (PHO) pathways. researchgate.net

This coordinated regulation is achieved through the modulation of specific transcription factor interactions. researchgate.net The transcription factor Pho2p is essential for the upregulation of all AICAR-responsive genes in these pathways. researchgate.net AICAR accumulation enhances the binding of Pho2p to the promoters of both purine and phosphate pathway genes. researchgate.net

The regulatory effect of AICAR is mediated by its ability to stimulate the physical interaction between Pho2p and its partner transcription factors, Bas1p (for the purine pathway) and Pho4p (for the phosphate pathway). researchgate.net In vitro studies have shown that AICAR can bind directly to both Pho2p and Pho4p. researchgate.net In vivo, the presence of AICAR promotes the formation of the Pho2p-Bas1p and Pho2p-Pho4p complexes. researchgate.net This mechanism allows the cell to sense the level of a key metabolic intermediate (AICAR) and adjust the transcriptional output of genes involved in both nucleotide synthesis and phosphate consumption in a concerted manner. researchgate.net

Transcription Factor ComplexPathway RegulatedEffect of AICARReference
Pho2p - Bas1pPurine BiosynthesisStimulates interaction and upregulates gene expression researchgate.net
Pho2p - Pho4pPhosphate Utilization (PHO regulon)Stimulates interaction and upregulates gene expression researchgate.net

Activation of Pluripotency Transcriptional Network in Embryonic Stem Cells

Beyond its role in metabolic regulation, AICAR has been identified as a chemical modulator of the core transcriptional network that governs pluripotency in embryonic stem cells (ESCs). nih.gov Pluripotency, the ability of a cell to differentiate into all cell types of an organism, is maintained by a complex network of transcription factors, including the master regulators Nanog, Oct4, and Sox2. nih.gov

Treatment of mouse embryonic stem cells (mESCs) with AICAR has been shown to activate this molecular circuitry, helping to maintain the undifferentiated state. nih.govnih.gov AICAR can sustain the expression of Nanog and Oct4 even when the cells are exposed to differentiating agents like retinoic acid. nih.gov This suggests that AICAR can reinforce the endogenous pluripotency program.

The effect of AICAR on the pluripotency network is demonstrated by its ability to induce the expression of the key transcription factors that form the core of this network. nih.gov Studies have shown that AICAR treatment upregulates the expression of Nanog, Oct4, Myc, and Sox2 in mESCs. nih.govnih.gov The induction of these master regulators is a clear indication of the activation of the pluripotency transcriptional program. nih.gov This finding establishes AICAR as a pharmacological tool capable of modulating the fundamental state of stem cells through the regulation of its core transcriptional machinery. nih.gov

Cell TypeTranscription Factors Induced by AICAREffectReference
Mouse Embryonic Stem Cells (mESCs)Nanog, Oct4, Sox2, Myc, Klf4, Klf2Activation of the pluripotency transcriptional network nih.gov
Murine FibroblastsKlf4, Klf2, MycInduction of key pluripotency-inducing regulators in somatic cells nih.gov

Upregulation of Krüppel-like Factors (KLF) 2 and 4

AICAR diphosphate (B83284), sodium salt, through its role as an activator of AMP-activated protein kinase (AMPK), has been shown to modulate the expression of Krüppel-like factors (KLFs), specifically KLF2 and KLF4. Research indicates that AICAR can induce the expression of both KLF2 and KLF4 in various cell types, including mouse embryonic fibroblasts nih.gov. This effect is significant as KLF2 and KLF4 are crucial transcription factors involved in a wide range of cellular processes.

In mouse embryonic stem cells (mESCs), AICAR has been observed to activate the pluripotency transcriptional network, which includes the upregulation of KLF2 and KLF4. These two factors are highly expressed in undifferentiated embryonic stem cells and are rapidly downregulated upon the induction of differentiation nih.gov. The ability of AICAR to induce KLF2 and KLF4 expression highlights its influence on fundamental cellular states nih.gov.

Further studies have elucidated the role of the AMPK pathway in this regulatory process. Activation of AMPK by AICAR is sufficient to induce the expression of KLF2. This indicates a direct link between the energy-sensing AMPK pathway and the expression of this critical transcription factor. The induction of KLF2 by AMPK activation has been shown to proceed via the phosphorylation of upstream signaling molecules such as ERK5 and MEF2 nih.gov.

The upregulation of KLF2 and KLF4 by AICAR is not limited to stem cells and fibroblasts. In endothelial cells, AMPK activation is critical for the induction of KLF2 in response to pulsatile shear stress nih.gov. While the direct action of AICAR diphosphate, sodium salt on KLF2 and KLF4 in all tissues is a subject of ongoing research, the existing evidence strongly supports its role in upregulating these important transcriptional regulators through AMPK activation.

Table 1: Effect of AICAR on KLF2 and KLF4 Expression in Mouse Embryonic Fibroblasts This interactive table summarizes the fold increase in the expression of Krüppel-like Factors (KLF) 2 and 4, as well as Myc, in mouse embryonic fibroblasts following treatment with AICAR.

GeneFold Increase in Expression
KLF42.6
KLF22.2
Myc1.7

Regulation of Muscle-Specific Ubiquitin Ligases (Mafbx, Murf1)

This compound, has been identified as a significant regulator of muscle-specific ubiquitin ligases, particularly Muscle Atrophy F-box (MAFbx), also known as atrogin-1, and Muscle RING Finger 1 (MuRF1). These two E3 ubiquitin ligases are key players in muscle atrophy, targeting proteins for degradation by the proteasome.

Studies have demonstrated that treatment of differentiated muscle cells (C2C12 myotubes) with AICAR leads to a dose-dependent increase in the mRNA levels of both MAFbx and MuRF1. This effect is mediated through the activation of AMP-activated protein kinase (AMPK). In vivo studies have corroborated these findings, showing that injection of AICAR in mice resulted in increased mRNA expression of both MAFbx and MuRF1 in skeletal muscle nih.gov.

The temporal pattern of this regulation is characterized by a biphasic response, with an initial acute repression of ubiquitin ligase expression followed by a sustained induction over time nih.gov. Interestingly, when combined with the synthetic glucocorticoid dexamethasone, a known inducer of muscle atrophy, AICAR produces a synergistic effect, leading to a pronounced increase in the mRNA expression of these ligases at later time points nih.gov.

The mechanism underlying this regulation involves the AMPK signaling pathway. Inhibition of AMPK with Compound C was found to prevent the AICAR-induced increase in MAFbx and MuRF1 mRNA levels nih.gov. This confirms that the effect of AICAR on these ubiquitin ligases is dependent on AMPK activation. The activation of AMPK in skeletal muscle, therefore, appears to initiate a transcriptional program that is characteristic of muscle wasting conditions, including the specific upregulation of MAFbx and MuRF1 nih.gov.

Table 2: Effect of AICAR on Muscle-Specific Ubiquitin Ligase mRNA Expression This interactive table illustrates the impact of AICAR on the mRNA expression of the muscle-specific ubiquitin ligases, MAFbx and MuRF1, in C2C12 muscle cells.

TreatmentTarget GeneEffect on mRNA Expression
AICARMAFbxIncreased
AICARMuRF1Increased

Effects on Hypoxia-Inducible Factor 1-alpha (HIF1-α) Expression

This compound, has been shown to exert regulatory effects on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia. Research has demonstrated that activation of AMP-activated protein kinase (AMPK) by AICAR can inhibit the expression of HIF-1α that is induced by certain growth factors.

In studies involving retinal epithelial cells, it was observed that while insulin (B600854) and insulin-like growth factor 1 (IGF-1) induce the expression of HIF-1α, treatment with AICAR inhibited this induction. This suggests a cross-talk between the AMPK signaling pathway and the pathways activated by these growth factors in the regulation of HIF-1α. The inhibitory effect of AICAR on HIF-1α expression was also observed with metformin, another AMPK activator pnas.org.

The mechanism by which AICAR modulates HIF-1α expression appears to be distinct from its effects on other downstream targets. For instance, while AICAR inhibited insulin- and IGF-1-induced HIF-1α expression, it did not prevent the induction of Vascular Endothelial Growth Factor (VEGF) mRNA by these same growth factors. In fact, AICAR itself was found to stimulate VEGF mRNA expression, indicating that AICAR and insulin/IGF-1 regulate VEGF through different mechanisms pnas.org.

These findings suggest that this compound, through the activation of AMPK, can play a role in modulating the hypoxic response by downregulating the expression of HIF-1α under specific cellular contexts, particularly in the presence of growth factor stimulation.

Table 3: Effect of AICAR on Insulin- and IGF-1-Induced HIF-1α Expression This interactive table summarizes the effect of AICAR on the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in the presence of insulin and Insulin-Like Growth Factor 1 (IGF-1).

StimulusTreatmentEffect on HIF-1α Expression
InsulinAICARInhibition
IGF-1AICARInhibition

Influence on Organelle Dynamics and Cellular Stress Responses

Mitochondrial Biogenesis and Function

AICAR is a well-documented pharmacological agent used to stimulate mitochondrial biogenesis, the process of generating new mitochondria. plos.org This is a critical cellular process for maintaining energy homeostasis. The activation of AMPK by AICAR initiates a signaling cascade that enhances the expression of key regulators of mitochondrial metabolism and function. nih.gov

A primary mechanism through which AICAR promotes mitochondrial biogenesis is by increasing the expression of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α). nih.gov PGC-1α is considered a master regulator of this process. mdpi.comnih.gov Research has shown that treatment with AICAR leads to an increase in PGC-1α mRNA levels. nih.gov For instance, in cultured C2C12 myotubes, AICAR treatment was found to significantly increase the mRNA expression of several regulators of mitochondrial biogenesis. nih.gov This induction of PGC-1α is a crucial step that initiates a broader transcriptional program for mitochondrial proliferation. mdpi.com

Experimental Model Treatment Observed Effect on PGC-1α Reference
C2C12 MyotubesAICAR (1 mM)Increased mRNA expression nih.gov
Rat Skeletal MuscleAICAR (0.5 g/kg body wt sc)Increased mRNA levels nih.gov

AICAR's influence on mitochondrial dynamics extends to the regulation of reactive oxygen species (ROS) and the physical processes of fission and fusion.

Mitochondrial Fission: AICAR, through AMPK activation, directly mediates mitochondrial fission. nih.gov AMPK phosphorylates the mitochondrial fission factor (MFF), a receptor on the outer mitochondrial membrane. nih.govmdpi.com This phosphorylation event promotes the recruitment of the GTPase dynamin-related protein 1 (DRP1) from the cytosol to the mitochondrial surface. nih.govmdpi.com DRP1 then oligomerizes and constricts the mitochondrion, leading to its division. nih.govmdpi.com Studies in mouse embryonic fibroblasts (MEFs) have shown that AICAR treatment induces mitochondrial shortening (fragmentation), a hallmark of fission, and that this effect is dependent on MFF. nih.gov

Parameter Mechanism/Effect of AICAR Treatment Key Proteins Involved Reference
Mitochondrial Fission Induces fission via AMPK-mediated phosphorylation of MFF, leading to DRP1 recruitment.AMPK, MFF, DRP1 nih.govmdpi.com
ROS Generation Variable; can decrease ROS in some contexts (e.g., complex I deficiency) or increase it in others.N/A plos.orgnih.govnih.gov

Mitophagy is a selective form of autophagy that targets damaged or superfluous mitochondria for degradation, serving as a critical mitochondrial quality control mechanism. AICAR has been shown to regulate this process, particularly in the context of metabolic diseases like diabetic polyneuropathy. mdpi.comnih.gov The activation of AMPK by AICAR is a key step in initiating mitophagy. mdpi.com Activated AMPK can phosphorylate and activate Unc-51 like autophagy activating kinase 1 (ULK1), an upstream kinase essential for the formation of autophagosomes. mdpi.com The process of mitochondrial fission, also promoted by AICAR, is considered a prerequisite for mitophagy, as it segregates damaged portions of the mitochondrial network for removal. mdpi.com Interestingly, recent research suggests a dual role for AMPK in this process: its activation may enhance the mitophagy of damaged mitochondria while simultaneously downregulating the programmed mitophagy of functional mitochondria. nih.gov

Endoplasmic Reticulum (ER) Stress Modulation

The endoplasmic reticulum is crucial for protein folding and lipid synthesis. An accumulation of unfolded proteins leads to ER stress. AICAR has been demonstrated to play a protective role by mitigating this stress, especially in hepatic cells. nih.govnih.gov

In the context of non-alcoholic fatty liver disease (NAFLD), a condition associated with significant ER stress, AICAR has shown therapeutic potential. nih.gov Studies using high-fat diet-fed rat models of NAFLD found that the condition led to a significant upregulation of key ER stress markers, including Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP). nih.gov Administration of AICAR alongside the high-fat diet resulted in a marked reduction in the mRNA expression of both GRP78 and CHOP. nih.gov This suggests that while AICAR may not affect the initial onset of the ER stress response, it effectively inhibits the major transcriptional effectors of this pathway, thereby alleviating cellular stress and improving liver health in this disease model. nih.gov

ER Stress Marker Effect of High-Fat Diet (HFD) Effect of HFD + AICAR Reference
GRP78 (mRNA) 3.4-fold increase vs. control2.9-fold decrease vs. HFD nih.gov
CHOP (mRNA) 4.8-fold increase vs. control3.9-fold decrease vs. HFD nih.gov

Autophagy Modulation

AICAR is recognized as a pharmacological inducer of autophagy, primarily through its activation of AMP-activated protein kinase (AMPK). nih.gov The activation of AMPK by AICAR can initiate autophagy through at least two main pathways: the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and the direct activation of Unc-51 like autophagy activating kinase 1 (Ulk1). nih.gov While AICAR is considered an important tool for inducing autophagy, its precise role in mammalian autophagy continues to be a subject of investigation. nih.gov

Research has demonstrated that AICAR's activation of AMPK signaling enhances autophagy, which can lead to specific cellular outcomes such as a reduction in the number of TRAP-positive multinucleated cells in primary osteoclasts. mdpi.com In experimental models of diabetic polyneuropathy, AICAR treatment was shown to increase the phosphorylation of AMPK in dorsal root ganglion neuronal extracts. nih.gov This led to a subsequent increase in the levels of phosphorylated Ulk1 at serine-555 and microtubule-associated protein light chain 3-II (LC3-II), a well-established marker for the assembly of autophagosomes, suggesting a role in regulating mitophagy. nih.gov

Anti-inflammatory Effects

AICAR exhibits significant anti-inflammatory and antioxidant properties. nih.gov It has been shown to counteract inflammatory processes induced by agents like lipopolysaccharide (LPS) and amyloid-beta (Aβ) peptide in astroglial cells. selleckchem.com The compound's mechanism of action involves the inhibition of key transcriptional factors such as nuclear factor kappa B (NF-κB) and CCAAT/enhancer-binding protein (C/EBP), which are critical for the expression of multiple inflammatory mediators. selleckchem.com By attenuating these signaling pathways, AICAR effectively reduces the cellular inflammatory response. selleckchem.com

Inhibition of Proinflammatory Cytokines (e.g., TNF-α, IL-6, IL-8)

A key aspect of AICAR's anti-inflammatory activity is its ability to suppress the production and release of proinflammatory cytokines. In vitro studies using human adipose tissue have shown that AICAR attenuates the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). adooq.com

Further research has demonstrated that AICAR dose-dependently decreases the gene expression and secretion of IL-6 in both human adipose tissue and skeletal muscle cells. wikipedia.org Similarly, AICAR was found to inhibit the secretion of Interleukin-8 (IL-8) in these same cell types and reduce IL-8 gene expression in intact rat skeletal muscle fibers. wikipedia.org In astroglial cells, AICAR inhibits the expression of TNF-α and IL-6 by downregulating the NF-κB and C/EBP pathways. selleckchem.com

CytokineEffect of AICARTissue/Cell TypeSource
TNF-αDecreased release/expressionHuman Adipose Tissue, Astroglia selleckchem.comadooq.com
IL-6Decreased gene expression and secretionHuman Adipose Tissue, Human Skeletal Muscle Cells, Astroglia selleckchem.comadooq.comwikipedia.org
IL-8Decreased gene expression and secretionHuman Adipose Tissue, Human Skeletal Muscle Cells wikipedia.org

Reduction of iNOS Production

AICAR has been shown to block the expression of the inducible nitric oxide synthase (iNOS) gene in astroglial cells stimulated with LPS and Aβ peptide. selleckchem.com The upregulation of iNOS leads to the production of large quantities of nitric oxide, a key mediator in the inflammatory cascade. The inhibitory effect of AICAR on iNOS expression is linked to its ability to prevent the activation of the transcriptional regulators NF-κB and C/EBP. selleckchem.com

Vasorelaxant Effects

AICAR demonstrates significant vasorelaxant properties, contributing to the relaxation of blood vessels. wikipedia.org Its effects are mediated through the activation of AMPK within the vascular system. wikipedia.orgcellsignal.com While some of its acute blood pressure-lowering effects may involve the vascular endothelium and nitric oxide bioavailability, AICAR also exerts a direct relaxing effect on the vascular smooth muscle. wikipedia.orgcellsignal.commedchemexpress.com

Endothelium-Independent Vasorelaxation

A primary mechanism of AICAR's vascular effect is through endothelium-independent vasorelaxation. cellsignal.com Studies using endothelium-denuded rat aortic ring preparations have shown that AICAR directly inhibits smooth muscle contractility. cellsignal.comresearchgate.net This vasorelaxant response was shown to be dependent on AMPK activation, as it was prevented by pretreatment with an AMPK inhibitor (Compound C). cellsignal.comresearchgate.net Furthermore, the effect was also blocked by an adenosine (B11128) kinase inhibitor, highlighting the necessity of intracellular conversion of AICAR to its monophosphate form, ZMP. cellsignal.comresearchgate.net Conversely, an adenosine receptor blocker did not prevent the vasorelaxation, confirming that the effect is not mediated by cell surface adenosine receptors. cellsignal.comresearchgate.net

Role in Vascular Smooth Muscle Contractility

AICAR directly influences the contractility of vascular smooth muscle cells (VSMCs). cellsignal.com In isolated, endothelium-denuded rat aortic rings, exposure to 1 mM AICAR for 30 minutes resulted in an approximately 35% inhibition of phenylephrine-induced smooth muscle contraction. researchgate.netsigmaaldrich.com This effect is attributed to the intracellular accumulation of ZMP following AICAR administration, which in turn activates AMPK. cellsignal.comresearchgate.net Activated AMPK in VSMCs contributes to vasorelaxation, thereby reducing vascular tone. cellsignal.comresearchgate.net However, it is noteworthy that one study reported no effect of AICAR on AMPK activity in porcine carotid arteries, suggesting that the response may vary depending on the specific vascular bed and experimental conditions.

Experimental ModelKey FindingQuantitative DataSource
Endothelium-denuded rat aortic ringsInhibition of phenylephrine-induced contraction~35% inhibition with 1 mM AICAR researchgate.netsigmaaldrich.com
Aortic smooth muscle cellsIncreased intracellular ZMP levelsControl: 8.5 ± 0.6 vs AICAR: 2014.9 ± 179.4 pmol/mg protein researchgate.net
Aortic smooth muscle cellsDecreased ATP/ADP ratioControl: 2.08 ± 0.06 vs AICAR: 1.08 ± 0.02 researchgate.net
Porcine carotid artery segmentsNo change in AMPK activity with AICAR treatmentN/A

Methodological Approaches and Research Model Systems

In Vitro Cell Culture Models: Studies in Hepatocyte Cell Lines (e.g., HepG2)

In vitro studies utilizing hepatocyte cell lines, such as HepG2, have been instrumental in elucidating the metabolic and anti-proliferative effects of AICAR diphosphate (B83284), sodium salt. Research has shown that AICAR exerts a significant and cancer-specific anti-growth effect on HepG2 cells. nih.govaminer.org This inhibitory action is linked to the compound's ability to mimic a low intracellular energy state. nih.govaminer.org The sensitivity of cancer cells like HepG2 to AICAR appears to be greater in cells characterized by a low steady-state ATP content and a high rate of proliferation. nih.govaminer.org

One of the documented modes of action in these cells involves the stimulation of the mitochondrial apoptotic pathway. nih.govaminer.org However, this is accompanied by a compensatory activation of Akt and an upregulation of oxidative phosphorylation, highlighting a complex cellular response to AICAR treatment. nih.govaminer.org

Table 1: Effects of AICAR on HepG2 Hepatocyte Cell Line

Observed EffectAssociated MechanismReference
Anti-growth EffectMimics low intracellular energy state nih.govaminer.org
Apoptosis InductionStimulation of the mitochondrial apoptotic pathway nih.govaminer.org
Compensatory ResponseActivation of Akt and upregulation of oxidative phosphorylation nih.govaminer.org

Myocyte and Adipocyte Models (e.g., C2C12, Primary Adipocytes)

Myocyte cell lines, particularly C2C12 myotubes, have been extensively used to investigate the effects of AICAR on skeletal muscle metabolism. AICAR treatment in C2C12 myotubes has been shown to significantly increase mitochondrial content and peak mitochondrial capacity. nih.gov This is associated with the activation of AMP-activated protein kinase (AMPK) and increased mRNA expression of several regulators of mitochondrial biogenesis. nih.gov Conversely, AICAR treatment can lead to reduced glycolytic metabolism. nih.gov

Further studies in C2C12 cells have demonstrated that AICAR can induce a dose-dependent increase in the expression of myostatin, a negative regulator of muscle mass. nih.gov This effect was more pronounced in myotubes compared to myoblasts. nih.gov Research also indicates that prior exposure of C2C12 cells to AICAR can lead to selective phosphorylation of mTOR substrates, even after the phosphorylation of AMPK has returned to baseline levels following a recovery period. mdpi.com In some contexts, AICAR treatment in C2C12 myotubes has been used to establish a model of muscle cell atrophy, leading to a reduction in myotube diameter. mdpi.com In mesenchymal stem cells, AICAR has been found to inhibit adipogenic differentiation. stemcell.com

Table 2: Research Findings of AICAR in C2C12 Myocyte Model

FindingDetailed OutcomeReference
Mitochondrial BiogenesisIncreased mitochondrial content and peak capacity; increased mRNA expression of biogenesis regulators. nih.gov
Myostatin ExpressionDose-dependent increase in myostatin mRNA and protein content. nih.gov
mTOR SignalingSelective increase in the phosphorylation of mTORC1 target S6K and mTORC2 target Akt after recovery. mdpi.com
Glucose MetabolismReduced glycolytic metabolism and mRNA expression of several glycolytic enzymes. nih.gov
Muscle Atrophy ModelInduces a reduction in myotube diameter. mdpi.com

Cancer Cell Lines (e.g., Osteosarcoma, Retinoblastoma, Multiple Myeloma, Leukemia)

AICAR has demonstrated significant anti-cancer effects across a variety of cancer cell lines. In human osteosarcoma cell lines such as MG63 and KHOS, AICAR activates AMPK, inhibits cell growth, and induces mitochondrial apoptosis. nih.govnih.gov This anti-cancer activity is mediated through an AMPK-dependent pathway involving PGC-1α and mitochondrial transcription factor A (TFAM). nih.govnih.gov

In retinoblastoma cell lines (Y79, WERI, and RB143), AICAR inhibits cell growth in a time- and dose-dependent manner. nih.gov The mechanism involves the induction of apoptosis and S-phase cell cycle arrest, associated with the inhibition of the mTOR pathway and downregulation of cyclins A and E. nih.govnih.gov

Studies on acute lymphoblastic leukemia (ALL) cells, including NALM-6 and Reh lines, have revealed that AICAR-induced proliferation inhibition is independent of AMPK activation but dependent on p53. nih.govconsensus.app AICAR causes an imbalance in nucleotide pools, increasing purine (B94841) biosynthesis while impairing pyrimidine (B1678525) biosynthesis, which leads to DNA replication stress, cell cycle arrest, and apoptosis. nih.govconsensus.app The compound has also been shown to inhibit proliferation and induce apoptosis in multiple myeloma cells. nih.gov

Table 3: Effects of AICAR on Various Cancer Cell Lines

Cancer Cell LineKey FindingsMechanism of ActionReference
Osteosarcoma (MG63, KHOS)Inhibited cell growth, induced mitochondrial apoptosis.AMPK-dependent PGC-1α/TFAM/mitochondrial pathway. nih.govnih.gov
Retinoblastoma (Y79, WERI, RB143)Inhibited cell growth, induced apoptosis and S-phase arrest.Inhibition of mTOR pathway, downregulation of cyclins A and E. nih.govnih.gov
Acute Lymphoblastic Leukemia (NALM-6, Reh)Suppressed cell proliferation, induced apoptosis.p53-dependent induction of NTP and dNTP pool imbalances. nih.govconsensus.app
Multiple MyelomaInhibited proliferation, induced apoptosis.Not specified. nih.gov

Embryonic Stem Cells

Research on mouse embryonic stem cells (mESCs), including D3 and R1/E lines, has shown that AICAR can promote the stemness state. nih.govus.es It increases the mRNA expression of pluripotency markers such as Nanog, Oct4, and Sox2, while decreasing the expression of differentiation markers. stemcell.comnih.gov This effect is mediated by AMPK activation and involves the PI3K/GSK3β regulation of Nanog expression. nih.govus.es AICAR also increases alkaline phosphatase activity and can arrest the cell cycle in the G1 phase in these cells. nih.govus.es

Furthermore, studies have demonstrated that AICAR treatment can convert primed human pluripotent stem cells (hPSCs) to a naïve state. biorxiv.org This conversion is characterized by changes in transcriptional expression, epigenomic resetting, and mitochondrial activity that are consistent with a naïve pluripotent state. biorxiv.org

Table 4: Influence of AICAR on Embryonic Stem Cells

Cell TypeObserved EffectMediating PathwayReference
Mouse ESCs (D3, R1/E)Increased expression of pluripotency markers (Nanog, Oct4, Sox2).AMPK/PI3K/GSK3β pathway. nih.govus.es
Mouse ESCs (R1/E)Increased alkaline phosphatase activity and G1 phase cell cycle arrest.AMPK activation. nih.govus.es
Human PSCsConversion from primed to naïve state.AMPK-p38 axis. biorxiv.org

Vascular Smooth Muscle Cells

In primary rat vascular smooth muscle cells (VSMCs), AICAR has been shown to inhibit serum-stimulated cell cycle progression and cellular proliferation. nih.gov It also reduces PDGF-β-stimulated VSMC migration. nih.gov The mechanism for these effects involves the activation of AMPK. nih.gov

Studies using endothelium-denuded rat aortic rings have demonstrated that AICAR promotes vasorelaxation. nih.govresearchgate.net This response is attributed to the intracellular conversion of AICAR to ZMP, which subsequently activates AMPK in the vascular smooth muscle, contributing to the vasodilatory effect. nih.govresearchgate.net This vasorelaxant response was prevented by pretreatment with an AMPK inhibitor. researchgate.net

Table 5: AICAR's Impact on Vascular Smooth Muscle Cells

Research ModelPrimary FindingUnderlying MechanismReference
Primary Rat VSMCsInhibition of proliferation and migration.AMPK activation. nih.gov
Endothelium-denuded Rat Aortic RingsPromotion of vasorelaxation.ZMP-mediated AMPK activation. nih.govresearchgate.net

Pancreatic β-Cells (e.g., INS-1)

In contrast, when INS-1E cells are challenged with palmitate, a saturated fatty acid that can induce lipotoxicity, AICAR exerts a protective effect against apoptosis. nih.govnih.gov This protection is also dependent on AMPK activation but involves different downstream mechanisms, including the suppression of triacylglycerol accumulation, an increase in Akt phosphorylation, and a decrease in p38 MAPK phosphorylation. nih.gov These findings indicate that the influence of AICAR on β-cell apoptosis varies significantly with the cellular environment. nih.gov

Table 6: Context-Dependent Effects of AICAR on INS-1E Pancreatic β-Cells

Culture ConditionEffect on ApoptosisDownstream MediatorsReference
Standard CulturePromotes apoptosisAMPK-dependent increase in JNK phosphorylation. nih.govnih.gov
Palmitate-ChallengedProtects against apoptosisAMPK-dependent suppression of TG accumulation, increased Akt phosphorylation, decreased p38 MAPK phosphorylation. nih.govnih.gov

In Vivo Animal Models

Rodent models, particularly mice fed a high-fat diet (HFD), are extensively used to study AICAR's role in metabolic disorders. In these models, AICAR administration has been shown to ameliorate several pathophysiological conditions associated with HFD-induced obesity and type 2 diabetes. biorxiv.orgplos.org

Key findings from these studies indicate that AICAR treatment can lead to a decrease in body weight and a reduction in the mass of abdominal fat. plos.orgdntb.gov.ua It improves glucose metabolism, partially restores glucose tolerance, and enhances insulin (B600854) sensitivity in peripheral tissues. biorxiv.orgdntb.gov.uaresearchgate.net Furthermore, AICAR attenuates adipose inflammation by promoting a switch in macrophage phenotype from pro-inflammatory M1 to anti-inflammatory M2 and reducing the infiltration of CD8+ T cells. biorxiv.orgresearchgate.net In the liver, AICAR treatment has been observed to lessen hepatic steatosis. biorxiv.orgresearchgate.net Some studies have also demonstrated that these beneficial metabolic effects occur independently of the hormone adiponectin. biorxiv.orgresearchgate.net

Table 1: Effects of AICAR in Rodent Models of High-Fat Diet-Induced Metabolic Disturbances
Model SystemKey FindingsReferences
C57BL/6J mice on High-Fat Diet (HFD)Partially restored glucose tolerance; Attenuated hepatic steatosis and kidney disease; Reduced adipose inflammation (M1-to-M2 macrophage switch). biorxiv.orgresearchgate.net
C57Bl/6 male mice on HFDDecreased body weight; Reduced amount and mass of abdominal fat; Improved pathomorphological picture of internal organs. plos.orgdntb.gov.ua
Zucker Diabetic Fatty (ZDF) ratsPrevented the development of diabetes; Reduced triglyceride content in liver, muscle, and pancreatic islets. researchgate.net

Cancer xenograft models, where human cancer cells are implanted into immunodeficient mice, are utilized to evaluate the in vivo antitumor activities of AICAR. Studies have demonstrated that AICAR can significantly suppress tumor growth in various cancer types.

In xenograft models of human osteosarcoma (using MG63 and KHOS cell lines), AICAR treatment suppressed tumor growth compared to controls, an effect associated with increased mitochondrial apoptosis. bpsbioscience.com Similarly, in retinoblastoma xenografts (Y79 cells), AICAR inhibited tumor growth, which was linked to decreased angiogenesis, reduced macrophage infiltration, and induction of apoptosis. researchgate.net For breast cancer xenografts (SKBR3 cells), daily AICAR treatment resulted in significantly inhibited tumor growth. nih.gov This was associated with increased AMPK phosphorylation and decreased phosphorylation of the HER2 receptor in the explanted tumor tissues. nih.gov

Table 2: Research Findings of AICAR in Cancer Xenograft Models
Cancer Type / Cell LineModelObserved Effects of AICARReferences
Retinoblastoma (Y79)Nu/Nu immune-deficient miceInhibited tumor growth; Suppressed proliferation and tumor angiogenesis; Induced apoptosis. researchgate.net
Osteosarcoma (MG63, KHOS)Human osteosarcoma xenograftsSignificantly suppressed tumor growth; Increased mitochondrial apoptosis. bpsbioscience.com
Breast Cancer (SKBR3)NOD SCID/IL2 receptor-gamma chain knockout miceSignificantly inhibited growth of xenografts; Increased phosphorylation of AMPK and decreased phosphorylation of HER2 in tumor tissue. nih.gov

To investigate sarcopenia, the age-related decline in muscle mass and function, old mice (e.g., 23-24 months) are used as a model system. Chronic treatment with AICAR in these aged mice has been shown to reverse or attenuate several hallmarks of muscle aging.

Studies demonstrate that daily AICAR administration can prevent the decline in treadmill running performance observed in untreated old mice. bpsbioscience.compromega.com It also mildly increases or preserves muscle mass and improves muscle force production. bpsbioscience.compromega.com These functional improvements are accompanied by changes at the molecular level within the skeletal muscle. AICAR treatment alters gene expression, consistent with a "rejuvenation" of pathways associated with mitochondrial function and metabolic signaling, particularly through Akt. promega.com For instance, AICAR increases mitochondrial markers such as cytochrome C and citrate (B86180) synthase and reduces the expression of muscle-specific ubiquitin ligases like Mafbx and Murf1, which are involved in muscle atrophy. bpsbioscience.compromega.com

Mouse models of both type 1 and type 2 diabetes are employed to study the effects of AICAR on diabetic polyneuropathy (DPN), a common complication of diabetes. Research indicates that AICAR treatment can both prevent and reverse experimental DPN in these models. nih.govnih.gov

In HFD-fed mice (a model for type 2 diabetes), AICAR administration increased the phosphorylation of AMPK in dorsal root ganglion (DRG) neuronal extracts. nih.gov This activation led to a cascade of events promoting mitochondrial quality control, including increased levels of markers for mitochondrial fission (DRP1) and autophagosome assembly (LC3-II). nih.gov Functionally, AICAR treatment improved mitochondrial respiration in isolated DRG neurons. nih.gov The protective effects in the type 2 diabetes model are also attributed to AICAR's broader systemic benefits, including improved insulin sensitivity, glucose metabolism, and lipid metabolism. nih.gov

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular biology techniques are essential for dissecting the effects of AICAR at a subcellular level.

Western Blotting: This is a cornerstone technique used to detect and quantify specific proteins. In AICAR research, it is commonly used to measure the phosphorylation status of AMPK at Threonine 172 (p-AMPKα Thr172), which is indicative of its activation. researchgate.net It is also used to assess the phosphorylation and total levels of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) and components of the mTOR pathway (e.g., S6 Ribosomal Protein, 4E-BP1), as well as proteins involved in apoptosis and cell signaling (e.g., PARP, Akt, HER2). dntb.gov.uaresearchgate.netnih.gov

Kinase Assays: To directly measure the enzymatic activity of AMPK, in vitro kinase assays are performed. biorxiv.orgpromega.comnih.gov These assays typically use a purified AMPK enzyme, a specific substrate peptide, and ATP, and measure the amount of ADP produced or the amount of phosphate (B84403) transferred to the substrate. biorxiv.orgpromega.comnih.gov Luminescent (e.g., ADP-Glo™) and fluorescent-based assays are common formats. biorxiv.orgpromega.comnih.gov

Polymerase Chain Reaction (PCR) and RNA Sequencing: Quantitative real-time PCR (RT-qPCR) is used to measure the expression levels of specific genes affected by AICAR treatment, such as those involved in mitochondrial function, muscle size regulation, and inflammation. For a more comprehensive, unbiased analysis of gene expression changes, RNA sequencing (RNA-seq) is employed to analyze the entire transcriptome of cells or tissues from AICAR-treated versus control models. promega.com

Cell-Based Assays: Various cell-based assays are used to determine the functional consequences of AICAR treatment. These include:

MTT and Clonogenic Assays: To assess cell viability, proliferation, and cytotoxicity, particularly in cancer research. dntb.gov.uanih.gov

Flow Cytometry: Used to analyze cell cycle progression, quantify apoptosis (e.g., via Annexin V/PI staining), and characterize cell populations, such as immune cells in adipose tissue. biorxiv.orgdntb.gov.uaresearchgate.netbpsbioscience.com

Immunohistochemistry and Immunofluorescence: These techniques are used to visualize the localization and expression of specific proteins within tissue sections (e.g., pHER2 in tumor xenografts) or cultured cells (e.g., Ki67 for proliferation). researchgate.netnih.gov

Metabolomics: To obtain a broad picture of the metabolic changes induced by AICAR, techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used. This allows for the quantification of numerous metabolites simultaneously, providing insights into how AICAR affects pathways such as nucleotide synthesis, glycerolipid metabolism, and ceramide synthesis.

Enzyme Activity Assays (e.g., AMPK, ACC)

Enzyme activity assays are fundamental in studying the effects of AICAR diphosphate, primarily because its active form, ZMP, is a direct activator of 5'-AMP-activated protein kinase (AMPK). mdpi.com These assays quantify the rate at which a specific enzyme converts its substrate into a product, providing a direct measure of the enzyme's functional status in response to the compound.

AMPK Activity: The activation of AMPK is a primary indicator of AICAR's cellular action. tandfonline.com Assays to measure AMPK activity often involve incubating cell lysates or purified AMPK with a specific substrate, such as the "SAMS" peptide, and radioactively labeled ATP. The amount of radioactivity incorporated into the peptide is proportional to the kinase activity. researchgate.net In diet-induced obese mice treated with AICAR, this method demonstrated a significant increase in AMPKα1 enzymatic activity in epididymal fat tissue. researchgate.net

Acetyl-CoA Carboxylase (ACC) Activity: ACC is a key downstream target of AMPK. tandfonline.com Upon phosphorylation by AMPK, ACC is inactivated, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. tandfonline.comnih.gov Enzyme activity assays for ACC measure the conversion of acetyl-CoA to malonyl-CoA. Studies have consistently shown that AICAR treatment leads to the phosphorylation and inactivation of ACC, which is a sensitive marker for AMPK activation in various cell types, including HepG2 cells. nih.govnih.gov

The following table summarizes findings from enzyme activity assays following AICAR treatment.

Enzyme Model System Assay Method Observed Effect of AICAR Reference
AMPKα1Epididymal Fat (DIO Mice)Immunoprecipitation followed by SAMS peptide assayIncreased enzymatic activity researchgate.net
ACCHepG2 CellsMeasurement of malonyl-CoA productionDecreased activity (inactivation) nih.gov

Gene Expression Analysis (RT-PCR, Microarrays)

To understand how AICAR diphosphate influences cellular function at the genetic level, researchers employ techniques that measure changes in gene expression.

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This method is used to quantify the expression levels of specific genes. While the provided sources focus on broader screening methods, RT-PCR is a standard technique to validate the findings from microarray analyses for specific genes of interest.

Microarrays: This high-throughput technology allows for the simultaneous measurement of the expression levels of thousands of genes. wayne.eduyoutube.com A study using miRNA (microRNA) microarrays on primary mouse hepatocytes treated with AICAR identified significant changes in the expression profiles of 41 miRNAs. nih.gov Of these, 19 were upregulated. Bioinformatic analysis of the predicted targets of these altered miRNAs suggested their involvement in metabolic pathways and tumor pathogenesis, including pathways related to cancer, diabetes mellitus, and obesity. nih.gov This demonstrates that AICAR's effects extend to the regulation of non-coding RNAs which, in turn, control broad gene expression networks. nih.gov

The table below highlights the findings from a microarray study on AICAR-treated hepatocytes.

Analysis Type Model System Key Findings Reference
miRNA MicroarrayPrimary Mouse Hepatocytes41 miRNAs significantly altered (19 upregulated, 22 downregulated) nih.gov
Bioinformatic AnalysisPredicted miRNA targetsTargets are involved in metabolic and cancer-related pathways nih.gov

Protein Phosphorylation Analysis (Western Blotting)

Western blotting is an indispensable technique used to detect specific proteins in a sample and, crucially, to assess their post-translational modifications, such as phosphorylation. novusbio.com Since AMPK is a kinase, its activation and the subsequent signaling cascade are mediated by phosphorylation events.

Researchers use antibodies specific to both the total protein and its phosphorylated form to determine the activation status of key signaling molecules. researchgate.net

AMPK Phosphorylation: The most common method to confirm AICAR-mediated activation of AMPK is to detect the phosphorylation of its catalytic α-subunit at threonine 172 (p-AMPKα Thr172) using a specific antibody. mdpi.comresearchgate.net Studies have repeatedly used Western blotting to show increased p-AMPKα levels following AICAR treatment in various models, including C2C12 myotubes, HepG2 cells, and dorsal root ganglion neurons from mice. nih.govresearchgate.netresearchgate.netnih.gov For instance, in high-fat diet-fed mice, AICAR treatment increased the ratio of phosphorylated AMPK to total AMPK by 3-fold in dorsal root ganglion neuronal extracts. researchgate.net

ACC Phosphorylation: As a direct downstream substrate of AMPK, the phosphorylation of ACC at Serine 79 (p-ACC Ser79) is a reliable marker of AMPK activity. researchgate.net Western blot analyses consistently demonstrate that AICAR treatment increases the phosphorylation of ACC in diverse cell and tissue types, confirming the functional activation of the AMPK signaling pathway. researchgate.netnih.govresearchgate.net

The data below, derived from Western blotting experiments, illustrates the effect of AICAR on protein phosphorylation.

Protein Target Phosphorylation Site Model System Observed Effect of AICAR Reference
AMPKαThreonine 172C2C12 Cells, HepG2 Cells, Mouse DRG NeuronsIncreased phosphorylation nih.govresearchgate.netnih.gov
ACCSerine 79HepG2 Cells, Mouse Epididymal FatIncreased phosphorylation researchgate.netnih.govresearchgate.net
ULK1Serine 555C2C12 CellsIncreased phosphorylation nih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, including cells. youtube.com For cell cycle analysis, cells are stained with a fluorescent dye that binds quantitatively to DNA, such as propidium (B1200493) iodide (PI). wikipedia.orgnih.gov The fluorescence intensity of each cell is directly proportional to its DNA content, allowing researchers to determine the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.org

Studies investigating the anti-proliferative effects of AICAR have utilized flow cytometry to assess its impact on cell cycle progression. researchgate.net For example, in C4-2 prostate cancer cells, treatment with AICAR for 8 and 24 hours was analyzed using FACS (Fluorescence-Activated Cell Sorting), a specialized type of flow cytometry. This analysis can reveal if the compound causes cells to arrest in a specific phase of the cell cycle, providing insights into its cytostatic mechanisms. researchgate.net

Technique Model System Purpose of Analysis Reference
Flow Cytometry (FACS)C4-2 Prostate Cancer CellsTo determine the effect of AICAR on cell cycle phase distribution researchgate.net

Metabolomics and Tracer Studies (e.g., 13C-glucose)

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering a direct readout of cellular metabolic activity. researchgate.netnih.gov When combined with stable isotope tracer studies, such as those using 13C-glucose, researchers can track the flow of atoms through metabolic pathways, revealing dynamic changes in metabolic flux. plos.orgfrontiersin.orgkuleuven.be

In a detailed study using the INS-1 pancreatic β-cell line, metabolomics and 13C-glucose tracing were employed to elucidate the metabolic consequences of AMPK activation by AICAR. plos.orgnih.gov

Metabolomics Analysis: The study measured the levels of 66 metabolites in the presence or absence of AICAR. This untargeted approach revealed that AICAR treatment affected numerous metabolites crucial for insulin secretion, including long-chain CoAs, malonyl-CoA, and diacylglycerol. plos.orgnih.govresearchgate.net A significant finding was the reduction in ceramides, which may contribute to the protective effects of AMPK against lipotoxicity. plos.org

13C-Glucose Tracer Studies: By supplying cells with uniformly labeled 13C-glucose, the researchers traced the path of glucose-derived carbons. plos.org This analysis showed that AICAR treatment resulted in lower glucose flux into the purine and pyrimidine synthesis pathways, as well as the glycerolipid synthesis pathway. plos.orgnih.gov However, the flux through central pathways like glycolysis and the TCA cycle was not significantly affected. plos.org

These sophisticated techniques provide a detailed picture of the metabolic reprogramming induced by AICAR diphosphate, linking AMPK activation to specific changes in nutrient utilization and synthesis pathways. plos.org

Methodology Model System Key Metabolic Findings with AICAR Treatment Reference
Untargeted MetabolomicsINS-1 Pancreatic β-cellsReduction in ceramides, malonyl-CoA, and long-chain CoAs plos.org
13C-Glucose TracingINS-1 Pancreatic β-cellsDecreased glucose flux into purine, pyrimidine, and glycerolipid synthesis pathways plos.orgnih.gov

Emerging Research Areas and Future Perspectives

Elucidation of Novel AMPK-Independent Targets

A growing body of research indicates that the biological effects of AICAR extend beyond the activation of AMPK, suggesting the existence of AMPK-independent signaling pathways. nih.govmdpi.comresearchgate.net The intracellular accumulation of ZMP, the monophosphate derivative of AICAR, can reach high concentrations, making it plausible that it and its diphosphate (B83284) form could interact with other cellular components. nih.gov

Recent studies have begun to identify these novel targets. For instance, in certain cancer cell lines, the antiproliferative effects of AICAR have been observed even in the absence of functional AMPK, pointing towards alternative mechanisms of action. nih.gov One such mechanism involves the activation of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. nih.gov Specifically, AICAR treatment has been shown to upregulate the large tumor suppressor kinases (Lats) 1 and 2, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activators Yap1 and Taz. nih.gov This activation of the Hippo cascade contributes to the antiproliferative effects of AICAR, independent of AMPK. nih.gov

Furthermore, research in T-cells has demonstrated that AICAR can inhibit T-cell activation and cytokine production through an AMPK-independent mechanism. oncotarget.comnih.gov This effect is mediated via the mTOR signaling pathway, highlighting a distinct regulatory role for AICAR derivatives in immune cell function. oncotarget.com In hepatocytes from mice lacking both α1 and α2 AMPK catalytic subunits, AICAR was still able to inhibit mitochondrial oxidative phosphorylation, suggesting a direct effect of its metabolites on the respiratory chain, specifically complex I. portlandpress.com

These findings underscore the importance of exploring the full spectrum of molecular interactions of AICAR diphosphate to understand its pleiotropic effects.

Exploration of AICAR Diphosphate-Specific Biological Activities

The specific biological activities of AICAR diphosphate, distinct from its monophosphate precursor, represent a significant area for future investigation. While much of the current literature focuses on ZMP, the diphosphate form may possess unique regulatory properties. The synthesis of novel AICAR diphosphate derivatives is a crucial first step in this exploration. mdpi.com

For example, researchers have successfully synthesized an AICAR diphosphate derivative with a phosphate (B84403) group at the 5'-position and a second phosphate on an alkyl chain at the 4-N-position. mdpi.com This novel compound and its potential cyclized form, a mimic of cyclic ADP-ribose (cADPR), could serve as valuable tools to probe specific biological systems. mdpi.com cADPR is an important second messenger involved in calcium mobilization, and exploring how AICAR diphosphate analogs interact with these pathways could reveal new cellular functions. mdpi.com

Investigating the direct interactions of AICAR diphosphate with various enzymes and signaling proteins will be critical. Given its structural similarity to other endogenous diphosphates, it is plausible that AICAR diphosphate could modulate the activity of enzymes involved in nucleotide metabolism, signal transduction, or other fundamental cellular processes.

Investigations into its Role in Cellular Homeostasis Beyond Canonical Pathways

Cellular homeostasis is a complex interplay of metabolic and signaling pathways that ensure cell survival and function. nih.gov While AMPK is a key regulator of energy homeostasis, AICAR and its derivatives appear to influence cellular balance through additional, non-canonical pathways. nih.govresearchgate.net

One area of interest is the impact of AICAR on nucleotide synthesis. AICAR treatment can lead to a decrease in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) metabolites. plos.org This disruption of nucleotide homeostasis has been identified as a key feature of AICAR's effects in certain experimental systems, independent of AMPK. mdpi.com This suggests a broader role for AICAR derivatives in regulating the building blocks of cellular life.

Furthermore, AICAR has been shown to affect glycerolipid and ceramide synthesis pathways. plos.org These lipids are not only structural components of membranes but also act as signaling molecules. By modulating these pathways, AICAR diphosphate could influence a wide range of cellular processes, from signal transduction to membrane trafficking and apoptosis. The intricate connections between metabolic pathways and cellular signaling networks suggest that the effects of AICAR diphosphate on cellular homeostasis are likely to be far-reaching and complex. nih.gov

Development of Advanced Methodologies for Studying AICAR Diphosphate Metabolism and Action

Advancing our understanding of AICAR diphosphate requires the development of sophisticated analytical and experimental methodologies. Current methods for quantifying AICAR and its metabolites, such as liquid chromatography-mass spectrometry (LC-MS/MS), have proven effective for detecting the parent compound and its monophosphate form in biological samples. nih.govnih.govresearchgate.net However, specific and sensitive methods for the routine quantification of AICAR diphosphate are still needed.

Metabolomics analysis offers a powerful approach to uncover the global metabolic changes induced by AICAR administration. nih.govnih.govresearchgate.net By profiling a wide range of metabolites, researchers can identify novel pathways affected by AICAR and its derivatives, providing clues to their mechanisms of action. This approach has already been used to identify changes in various lipid species and other metabolites following AICAR treatment. nih.gov

In addition to analytical techniques, the development of novel molecular probes and cellular models will be crucial. The solid-phase synthesis of AICAR diphosphate derivatives and their cyclic analogs provides new tools to investigate specific biological targets and pathways. mdpi.com Furthermore, the use of genetic models, such as AMPK knockout cells and organisms, will continue to be essential for dissecting the AMPK-dependent and -independent effects of AICAR and its phosphorylated forms. oncotarget.comportlandpress.com Combining these advanced methodologies will be key to fully elucidating the metabolism and multifaceted actions of AICAR diphosphate.

Q & A

Q. What are the established synthetic methodologies for AICAR diphosphate, sodium salt, and how can reaction yields be optimized?

AICAR diphosphate is synthesized via solid-phase phosphoramidite chemistry. Key steps include bis-phosphorylation using 2-cyanoethyl-protected phosphates, followed by deprotection with ammonia and acid treatment (2% trifluoroacetic acid in DCM). Yields range from 69% (post-TFA cleavage) to 90–92% for bis-phosphorylation steps. Optimization involves rigorous control of reaction time, temperature, and resin activation .

Q. How should researchers validate the purity and structural integrity of this compound?

Use 31P-NMR to confirm phosphomonoester signals (δP = 1.71–1.85) and LC-MS for molecular weight verification. Quantify residual solvents (e.g., DCM) via GC-MS. Pharmacopeial standards for diphosphate salts mandate <0.1% free phosphate impurities and ≤5% water content (if anhydrous) .

Q. What buffer systems are compatible with AICAR diphosphate in enzymatic assays?

Sodium phosphate buffers (pH 6.6–7.4) are ideal. Prepare 0.2 M phosphate buffer using Na₂HPO₄ (1.44 g/L) and KH₂PO₄ (0.24 g/L), adjusted with HCl. Avoid high concentrations of divalent cations (e.g., Mg²⁺), which may precipitate diphosphates .

Q. What analytical techniques are recommended for quantifying AICAR diphosphate in biological matrices?

Reverse-phase HPLC with UV detection (λ = 260 nm) using a C18 column and mobile phase of 20 mM ammonium acetate (pH 5.0)/methanol (95:5). For cellular uptake studies, couple with radiolabeling (³²P) or tandem mass spectrometry (MRM transitions: m/z 411 → 175) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing AICAR diphosphate derivatives?

Contradictions often arise from residual protecting groups or solvates. For example, 31P-NMR signals shifting by >0.1 ppm indicate incomplete deprotection. Reflux in anhydrous ethanol or reprecipitation from acetone/water can remove traces of TFA or cyanoethyl groups .

Q. What experimental controls are critical when studying AICAR diphosphate’s role in AMPK activation?

Include:

  • Negative control : AMPK-deficient cell lines or siRNA knockdown.
  • Phosphate stability control : Pre-treat samples with alkaline phosphatase to confirm diphosphate-specific effects.
  • Hygroscopicity control : Store aliquots under argon with desiccants to prevent hydrolysis .

Q. How does the hygroscopic nature of AICAR diphosphate impact reproducibility in long-term assays?

The sodium salt form absorbs atmospheric water, altering molarity. Conduct Karl Fischer titration before experiments and standardize solutions gravimetrically. For multi-day assays, use lyophilized aliquots reconstituted in anhydrous DMSO .

Q. What strategies resolve low yields in enzymatic synthesis of AICAR diphosphate analogs?

Low yields often stem from phosphatase contamination. Pre-treat enzyme preparations with 10 mM EDTA to inhibit phosphatases. Alternatively, use thermostable kinases (e.g., Pyrococcus furiosus) at 70°C to denature contaminants .

Q. How should researchers design experiments to differentiate AICAR diphosphate’s effects from monophosphate metabolites?

** Employ ion-pair chromatography (e.g., tetrabutylammonium bromide) to separate mono- and diphosphate species. Validate with knockout models lacking adenosine kinase (critical for monophosphate conversion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.